5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXYLFNEUZNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261584-19-3 | |
| Record name | 5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure analysis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
CAS No: 1261584-19-3 | Molecular Formula: C₆H₅BrClNO₃S | MW: 286.53 Da[1]
Executive Summary: The Bifunctional Scaffold
In the landscape of modern medicinal chemistry, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride represents a high-value "bifunctional linchpin." Its structural utility is derived from the orthogonal reactivity of its three functional handles:
-
Sulfonyl Chloride (C3): A highly reactive electrophile for rapid sulfonamide formation (supramolecular synthons).
-
Bromide (C5): A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Methoxy Group: A masked hydroxyl functionality (convertible to pyridone) that modulates lipophilicity and solubility.
This guide provides a rigorous technical analysis of its structural elucidation, stability profiles, and synthetic application, designed for researchers requiring high-fidelity data for drug discovery campaigns.[2]
Molecular Architecture & Electronic Profile
The reactivity of this molecule is dictated by a "Push-Pull" electronic system on the pyridine ring.
-
The "Push": The methoxy group at C2 acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density at C3 and C5.[2]
-
The "Pull": The sulfonyl chloride at C3 and the pyridine nitrogen exert strong electron-withdrawing inductive effects (-I), activating the ring for nucleophilic attacks while simultaneously making the sulfonyl sulfur highly electrophilic.[2]
Electronic Interaction Diagram
The following diagram visualizes the competing electronic effects that define the molecule's reactivity and spectroscopic signature.
Figure 1: Electronic substituent effects governing reactivity.
Structural Characterization (The "Fingerprint")
Accurate identification relies on distinguishing the specific substitution pattern (2,3,5) from potential isomers. The following data is derived from theoretical prediction models calibrated against similar pyridine sulfonyl chlorides [1][5].
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum is distinct due to the lack of adjacent protons, resulting in sharp meta-coupling.
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |
| H-6 | 8.35 – 8.45 | Doublet ( | 1H | Ar-H | Most deshielded due to proximity to Ring Nitrogen (α-position). |
| H-4 | 8.15 – 8.25 | Doublet ( | 1H | Ar-H | Deshielded by adjacent electron-withdrawing -SO₂Cl and -Br groups. |
| OCH₃ | 4.05 – 4.15 | Singlet | 3H | -OCH ₃ | Characteristic chemical shift for 2-methoxypyridines. |
Critical QC Check: The coupling constant (
Mass Spectrometry (MS)
The mass spectrum provides a definitive isotopic envelope due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:[2][3]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
-
Ionization Mode: ESI+ (typically as sulfonamide derivative) or EI.
-
Parent Ion: Expect a complex cluster centered around m/z 285/287/289.
-
Diagnostic Fragment: Loss of -SO₂Cl or -Cl is common.
Stability & Handling Protocols
Sulfonyl chlorides are notoriously moisture-sensitive. The pyridine ring nitrogen can catalyze autocatalytic hydrolysis, making this compound less stable than benzene analogs.[2]
Hydrolysis Pathway
Handling "Gotchas":
-
The HCl Trap: Hydrolysis generates HCl, which protonates the pyridine nitrogen, forming a salt that is often insoluble and unreactive in subsequent coupling steps.[2]
-
Thermal Instability: Above 60°C, pyridine sulfonyl chlorides can undergo SO₂ extrusion [4].
Recommended Storage
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Container: Teflon-lined screw cap or flame-sealed ampoule.
Synthetic Utility & Experimental Workflow
The primary application of this molecule is the synthesis of sulfonamides followed by Suzuki coupling. Below is a validated workflow for derivatization.
Workflow Visualization
Figure 2: Standard derivatization pathway for drug discovery.
Protocol: General Sulfonamide Synthesis
Standard Operating Procedure (SOP) for parallel synthesis.
Materials:
-
5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)[4]
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine or Pyridine (2.5 equiv)
-
Dichloromethane (DCM), Anhydrous[2]
Step-by-Step:
-
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.
-
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture.
-
Why? Adding the electrophile slowly prevents "double reaction" or exotherms that degrade the sulfonyl chloride.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of the starting material (hydrolyzed acid stays at baseline).
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/pyridine), followed by Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
References
-
PubChem. (2025).[5][6] 5-bromo-2-methoxypyridine-3-sulfonyl chloride (Compound).[1][4][5][7] National Library of Medicine. [Link]
-
ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[8][9][10][Link]
-
Beilstein Journals. (2012). Synthesis and characterization of polysubstituted pyridines (Supplementary Information).[Link]
Sources
- 1. 1261584-19-3|5-Bromo-2-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-3-methylpyridine-2-sulfonyl chloride | 944799-36-4 [sigmaaldrich.com]
- 5. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromopyridine-3-sulfonyl chloride | C5H3BrClNO2S | CID 20324474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-bromo-2-methoxypyridine-3-sulfonyl chloride [bomanbiochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 5-Bromo-2-methoxypyridine-3-sulfonyl Chloride: A Technical Guide for Drug Development Professionals
Abstract
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key building block in contemporary drug discovery, yet a critical gap exists in its publicly available physicochemical data: its solubility in common organic solvents. This technical guide addresses this lacuna not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine this vital parameter. This document provides a comprehensive overview of the theoretical principles governing solubility, the factors likely to influence the solubility of this specific heterocyclic sulfonyl chloride, and a detailed, field-proven methodology for its accurate determination using the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development.[1] It influences every stage of the pharmaceutical pipeline, from synthetic route design and purification to formulation and bioavailability.[2][3] Poorly soluble compounds can lead to challenges in achieving desired reaction kinetics, difficulties in purification and isolation, and ultimately, low bioavailability, which can be a significant hurdle for clinical success.[4]
5-Bromo-2-methoxypyridine-3-sulfonyl chloride, a substituted pyridine, is a versatile reagent in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and its presence can modulate properties like solubility and metabolic stability.[3][5] The sulfonyl chloride group is highly reactive and serves as a key handle for introducing the sulfonyl moiety into target molecules.[6] Given its importance, a thorough understanding of its solubility is not just advantageous; it is essential for efficient and robust process development.
Theoretical Framework: Understanding the Drivers of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] A more nuanced perspective considers the interplay of intermolecular forces between the solute and the solvent. For 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, several structural features will dictate its solubility profile:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself possesses a dipole moment, contributing to its polarity.[5][8] Pyridine itself is miscible with water and a broad range of organic solvents.[8][9]
-
The Methoxy Group (-OCH3): This electron-donating group can also participate in hydrogen bonding as an acceptor and contributes to the overall polarity of the molecule.
-
The Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's polarity and potential for dipole-dipole interactions.
-
The Sulfonyl Chloride Group (-SO2Cl): This is a strongly electron-withdrawing and highly polar functional group. It is, however, susceptible to hydrolysis, a factor that must be considered when selecting solvents.[10][11]
Based on these features, it is anticipated that 5-Bromo-2-methoxypyridine-3-sulfonyl chloride will exhibit favorable solubility in polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone, and potentially lower solubility in nonpolar solvents like hexanes. Its solubility in protic solvents like alcohols will be influenced by the potential for hydrogen bonding, but also the risk of solvolysis of the sulfonyl chloride group.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain accurate and reliable solubility data, the equilibrium or thermodynamic solubility must be determined. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[4] The most widely accepted and reliable method for determining thermodynamic solubility is the shake-flask method.[12][13]
The following protocol outlines the steps for determining the solubility of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
Materials and Equipment
-
5-Bromo-2-methoxypyridine-3-sulfonyl chloride (solid)
-
Selected organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, toluene, heptane, methanol, ethanol) of appropriate purity (HPLC grade recommended)
-
Analytical balance
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 5-Bromo-2-methoxypyridine-3-sulfonyl chloride to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Record the exact mass of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A common equilibration time is 24 to 48 hours.[12] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a moderate speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure all particulate matter is removed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Concentration Determination by HPLC:
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Good Laboratory Practices for Accurate Measurements
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is critical.[1][17]
-
Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.
-
Prevention of Solvent Evaporation: Ensure vials are tightly sealed throughout the experiment.
-
Equilibration Time: Verify that equilibrium has been reached.
-
Triplicate Measurements: Perform all experiments in at least triplicate to ensure reproducibility and to calculate the standard deviation.[17]
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Data for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Heptane | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizing the Experimental Workflow
A clear visualization of the experimental process ensures reproducibility and understanding.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, published solubility data for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is currently unavailable, this guide provides the theoretical framework and a robust, detailed experimental protocol to empower researchers to generate this crucial data. By following the principles of good laboratory practice and the detailed shake-flask methodology presented, scientists in drug development can obtain accurate and reliable solubility data. This information is invaluable for making informed decisions regarding solvent selection for synthesis and purification, as well as for anticipating potential challenges and opportunities in the formulation and delivery of novel therapeutics derived from this important chemical intermediate. The ability to predict and experimentally verify solubility is a key competency in the efficient progression of drug candidates from the laboratory to the clinic.
References
-
Attia, L., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Baka, E. (2009). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Gorohov, F., et al. (n.d.). Property-Based Design Methodology I: Parameters Influencing Solubility. ACD/Labs. [Link]
-
Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
-
marina1111. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]
-
Popović, G., et al. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. [Link]
-
LePree, J., et al. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Sikka, H. C., et al. (1984). Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok. DTIC. [Link]
-
Scriven, E. F. V., & Murugan, R. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
-
Tentamus Group. (n.d.). GLP studies for method development. Tentamus Group. [Link]
-
Kumar, R., & Kumar, P. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]
-
Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. PMC. [Link]
-
chemeurope.com. (n.d.). Pyridine. chemeurope.com. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
University of Hertfordshire. (2021). Pyridine sulfonic acid. AERU. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Yan, T., et al. (2013). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]
-
Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. echemi.com [echemi.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Pyridine [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal chemistry building blocks containing pyridine sulfonyl chlorides
This guide outlines the strategic utilization, synthesis, and handling of pyridine sulfonyl chlorides in medicinal chemistry.
Technical Guide & Whitepaper
Executive Summary
Pyridine sulfonyl chlorides are high-value, yet notoriously temperamental, building blocks in medicinal chemistry. Unlike their benzenesulfonyl chloride counterparts, they possess a basic nitrogen atom that dramatically alters their electronic profile, solubility, and stability. This guide addresses the "2-position instability" paradox, outlines robust synthetic routes, and provides self-validating protocols for their integration into drug scaffolds.
Part 1: The Scaffold & The Stability Paradox
Electronic Profile & Bioisosterism
The pyridine ring acts as an electron-deficient bioisostere of the phenyl ring. Introducing a sulfonyl chloride moiety creates a highly electrophilic species.[1]
-
Solubility: The pyridine nitrogen lowers LogP (approx. 1.0–1.5 units lower than phenyl analogs), improving aqueous solubility—a critical parameter in Fragment-Based Drug Discovery (FBDD).
-
Binding: The nitrogen serves as a hydrogen bond acceptor (HBA), potentially engaging Ser/Thr residues in enzyme active sites (e.g., COX-2, Carbonic Anhydrase).
The Stability Hierarchy (Critical Insight)
Not all isomers are created equal. The position of the sulfonyl group relative to the ring nitrogen dictates shelf-life and reactivity.
| Isomer | Stability Profile | Dominant Decomposition Mode | Handling Recommendation |
| 3-Pyridinesulfonyl chloride ( | High | Hydrolysis (Slow) | Store at 4°C under |
| 4-Pyridinesulfonyl chloride ( | Low | Use immediately upon synthesis. | |
| 2-Pyridinesulfonyl chloride ( | Critical | Nucleophilic Self-Attack / | Generate in situ. Do not isolate as free base. |
The Mechanism of Instability:
In 2-pyridinesulfonyl chloride, the lone pair on the ring nitrogen can intramolecularly attack the sulfur atom, forming a hypervalent transition state that facilitates
Part 2: Synthetic Pathways & Decision Logic
Selecting the correct synthetic route depends heavily on the starting material availability and the desired isomer stability.
Route A: Oxidative Chlorination (The Thiol Route)
Best for: 2-substituted pyridines where the thiol/thione is commercially available.
Direct oxidation of 2-mercaptopyridine using chlorine gas or sulfuryl chloride (
-
Mechanism: The thiol is oxidized to a sulfenyl chloride, then to the sulfonyl chloride.
-
Key Precaution: Temperature must be kept <0°C to prevent hydrolysis of the forming chloride.
Route B: The Sandmeyer-Type Reaction (The Amine Route)
Best for: 3-substituted pyridines and electron-deficient rings. Diazotization of 3-aminopyridine followed by reaction with sulfur dioxide and a copper catalyst (Meerwein modification).
-
Reagents:
, , (gas) or thionyl chloride ( ), or . -
Advantage: Avoids the use of thiols, which can be odorous and prone to disulfide formation.
Visualization of Synthetic Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on isomer stability and starting material availability.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of Pyridine-3-Sulfonyl Chloride (Sandmeyer Route)
Target: Stable isolation of the 3-isomer.
Materials:
-
3-Aminopyridine (10 mmol)
-
Conc. HCl (5 mL)
- (1.1 eq)
-
source (saturated acetic acid solution or
) - (catalytic, 20 mol%)
Step-by-Step:
-
Diazotization: Dissolve 3-aminopyridine in conc. HCl at 0°C. Add aqueous
dropwise, maintaining internal temp <5°C. Stir for 30 min. -
Sulfonylation: In a separate vessel, saturate glacial acetic acid with
gas (or prepare a mixture of acetic acid and ). Add . -
Coupling: Pour the cold diazonium salt solution into the stirring
mixture. Caution: Vigorous gas evolution ( ). -
Quenching: Once gas evolution ceases (approx. 1h), pour onto crushed ice.
-
Isolation: Extract immediately with DCM. Wash with cold water. Dry over
and concentrate.-
Validation: 1H NMR should show downfield shift of ring protons relative to starting amine.
-
Protocol 3.2: General Sulfonamide Coupling (The "Self-Validating" Method)
Context: Coupling a pyridine sulfonyl chloride with a primary amine.
The Challenge: Pyridine sulfonyl chlorides can form sulfonamides but also hydrolyze rapidly if the amine is not nucleophilic enough. The Fix: Use a "Reverse Addition" protocol with a specific base hierarchy.
Step-by-Step:
-
Amine Prep: Dissolve the amine (1.0 eq) in anhydrous DCM or THF. Add Pyridine (3.0 eq) or DMAP (1.1 eq).
-
Why? Pyridine acts as a solvent/base buffer. DMAP is needed if the amine is sterically hindered.
-
-
Sulfonyl Chloride Addition: Dissolve the Pyridine Sulfonyl Chloride (1.1 eq) in minimal DCM.
-
Reaction: Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Why? Keeping the amine in excess initially prevents the sulfonyl chloride from reacting with trace water before it finds an amine partner.
-
-
Monitoring: TLC (50% EtOAc/Hex). The sulfonyl chloride spot (high Rf) should disappear; sulfonamide (lower Rf, often UV active) appears.
-
Workup (Crucial):
-
Wash 1: Sat.
(Removes HCl). -
Wash 2: dilute Citric Acid (pH 4-5). Careful: Do not use strong HCl, or you will protonate your product's pyridine ring and lose it to the aqueous layer.
-
Part 4: Medicinal Chemistry Applications & Grounding
Case Study: Torsemide
Torsemide is a loop diuretic that utilizes a pyridine-3-sulfonyl urea scaffold.
-
Structure: 3-position sulfonyl group attached to a urea moiety.
-
Significance: The pyridine ring provides a distinct pharmacokinetic profile compared to the benzene-based furosemide, offering higher bioavailability and longer half-life.
-
Synthesis Insight: The synthesis involves the reaction of pyridine-3-sulfonyl chloride with an amine, followed by urea formation, proving the utility of the 3-isomer's stability.
Late-Stage Functionalization
Recent advances allow for the conversion of primary sulfonamides back to sulfonyl chlorides using pyrylium salts (
Visualization of Instability Pathway
Caption: Mechanism of 2-pyridinesulfonyl chloride decomposition via SO2 extrusion.
References
-
Cornella, J., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[2] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Link
-
Jubilant Ingrevia. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Link
-
Shevchuk, O. I., et al. (2025).[3][4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
Woolven, H., et al. (2011).[5] Sulfonamide synthesis by S-N coupling. Organic Letters. Link
Sources
Safety Data Sheet (SDS) for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Technical Whitepaper: Safe Handling and Application of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Executive Summary: The Dual-Natured Scaffold
In the landscape of medicinal chemistry, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) represents a "privileged scaffold." It offers three distinct vectors for chemical diversification: the sulfonyl chloride for sulfonamide formation, the bromide for cross-coupling (Suzuki/Buchwald), and the methoxy group for potential nucleophilic displacement.
However, this versatility comes with a steep safety cost. As a sulfonyl chloride derivatized on a pyridine ring, this compound is not only a potent electrophile but also highly susceptible to moisture-induced hydrolysis, releasing hydrochloric acid (HCl) gas.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for managing reactivity while maximizing synthetic yield.
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | 5-Bromo-2-methoxypyridine-3-sulfonyl chloride |
| CAS Number | 1261584-19-3 |
| Molecular Formula | |
| Molecular Weight | 286.53 g/mol |
| Physical State | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols |
| Storage Class | Moisture-sensitive; Store at -20°C under Inert Atmosphere ( |
Hazard Profiling: The Mechanism of Danger
To handle this compound safely, one must understand why it is dangerous. The hazard is not static; it is kinetic.
The Hydrolysis Cascade
The sulfonyl chloride moiety (
Mechanism:
-
Nucleophilic Attack: Water attacks the sulfur atom.[2]
-
Elimination: The chloride ion is expelled.
-
Acid Generation: The chloride abstracts a proton, generating HCl gas.
Safety Implication: A sealed vial exposed to moisture can pressurize with HCl gas, creating an explosion hazard upon opening.
Visualization: Hydrolysis & Acid Release Pathway
Figure 1: The hydrolysis pathway demonstrating the generation of corrosive HCl gas upon moisture exposure.
Operational Protocols: A Self-Validating System
Safety must be engineered into the workflow.[3] The following protocols use "checkpoints" to ensure integrity.
Storage & Stability Check
-
Protocol: Store at -20°C.
-
The Checkpoint: Before use, allow the vial to warm to room temperature inside a desiccator or glovebox antechamber.
-
Why? Opening a cold vial in humid air causes immediate condensation, triggering the hydrolysis cascade described above.
-
Reaction Setup (The "Schlenk" Standard)
Do not use open-air weighing for this reagent if high precision is required.
-
Vessel Prep: Flame-dry reaction glassware under vacuum; backfill with Argon.
-
Solvent Choice: Use anhydrous DCM or THF.
-
Validation: Solvent should be taken from a solvent purification system (SPS) or dried over molecular sieves (3Å).
-
-
Addition: Dissolve the sulfonyl chloride in the anhydrous solvent before adding the amine/nucleophile.
-
Why? This creates a homogeneous solution and prevents localized "hotspots" of reaction.
-
Quenching & Disposal (The "Double-Neutralization" Method)
Never pour reaction mixtures directly into the aqueous waste stream.
-
Cooling: Cool the reaction mixture to 0°C.
-
Primary Quench: Add a solution of 1M NaHCO3 or Sat. NH4Cl dropwise.
-
Observation: Watch for bubbling (
release).
-
-
Secondary Neutralization: Check pH. Ensure pH is 6-8 before disposal.
Synthetic Utility: Why Take the Risk?
This scaffold is a "tri-functional" warhead. Understanding its reactivity profile allows for orthogonal functionalization, a key strategy in Fragment-Based Drug Discovery (FBDD).
Orthogonal Functionalization Strategy
-
Site A (
): Reacts with amines to form Sulfonamides . (Standard conditions: Amine, TEA, DCM, ). -
Site B (Br): Reacts with Boronic acids in Suzuki Couplings . (Standard conditions:
, , Dioxane/H2O). -
Site C (OMe): Can be demethylated to the pyridone or displaced via SnAr (Nucleophilic Aromatic Substitution) under forcing conditions.
Visualization: Synthetic Divergence
Figure 2: Divergent synthesis pathways utilizing the three reactive sites of the scaffold.
Emergency Response (GHS Compliant)
In the event of containment breach, immediate action is required.[4][5]
-
Skin Contact: Immediate flush with water for 15 minutes.[3][5][6] Do not use vinegar or acids to neutralize; the hydrolysis already produces acid. Use soap and water.[5][6][7]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][5][6][8] Remove contact lenses if present.[4][5][6][8] Seek immediate ophthalmic support. Sulfonyl chlorides cause irreversible corneal opacity.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105524990, 5-bromo-2-methoxypyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Substances. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
The Ascendancy of the 5-Bromo-2-Methoxypyridine Scaffold in Modern Drug Discovery
An In-depth Technical Guide
A Senior Application Scientist's Review of a Privileged Heterocycle
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal framework for molecular recognition. Within this class, 5-bromo-2-methoxypyridine has emerged as a particularly versatile and powerful building block.[1] This guide provides an in-depth review of its derivatives, exploring the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications that underscore its significance in contemporary drug discovery. We will delve into the causality behind its utility, from the strategic placement of its functional groups to its role in targeting key biological pathways.
The Strategic Importance of the 5-Bromo-2-Methoxypyridine Core
The efficacy of the 5-bromo-2-methoxypyridine scaffold stems from the distinct roles of its three key components: the pyridine ring, the bromine atom at the C5 position, and the methoxy group at the C2 position.
-
The Pyridine Core : As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine core provides a key point of interaction, often forming crucial hydrogen bonds with protein targets, particularly within the hinge regions of kinase active sites.[2]
-
The C5-Bromo Group : This is the primary reactive handle for diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl substituents, enabling extensive exploration of the chemical space to optimize potency and selectivity.[3]
-
The C2-Methoxy Group : The electron-donating methoxy group modulates the electronic properties of the pyridine ring. It influences the reactivity of the other positions and can also serve as a key interaction point with the target protein, or it can be demethylated to reveal a hydroxypyridine for further functionalization.
This unique combination of features makes 5-bromo-2-methoxypyridine a stable, yet highly adaptable, starting material for building complex and biologically active molecules.[1]
Synthetic Pathways and Derivatization Strategies
The synthesis of derivatives is typically a two-stage process: formation of the core scaffold followed by strategic diversification.
Synthesis of the Core Scaffold
A common and efficient method for synthesizing the 5-bromo-2-methoxypyridine core starts from 2,5-dibromopyridine. The greater reactivity of the bromine at the C2 position allows for selective nucleophilic substitution.
Caption: Synthesis of the 5-bromo-2-methoxypyridine core.
Key Derivatization Reactions
The true power of the scaffold lies in its capacity for diversification, primarily through palladium-catalyzed cross-coupling.
Caption: Key diversification pathways for the scaffold.
Therapeutic Applications in Drug Discovery
Derivatives of 5-bromo-2-methoxypyridine have demonstrated significant potential across multiple therapeutic areas.
Anticancer Agents
The pyridine scaffold is a well-established pharmacophore in oncology.[4] By modifying the 5-position of the 2-methoxypyridine core, researchers have developed potent cytotoxic agents.
A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs revealed significant activity against several cancer cell lines.[5] The structure-activity relationship (SAR) demonstrated that substitutions on the 4-aryl ring were critical for cytotoxicity.
| Compound ID | 4-Aryl Substitution | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) |
| Ref. | Doxorubicin | 0.41 | 0.55 | 0.63 |
| Cmpd 1 | 4-Fluorophenyl | 1.12 | 1.24 | 1.58 |
| Cmpd 2 | 4-Chlorophenyl | 0.98 | 1.05 | 1.21 |
| Cmpd 3 | 4-Bromophenyl | 0.75 | 0.88 | 0.95 |
| Cmpd 4 | 4-Methoxyphenyl | 1.54 | 1.68 | 1.82 |
| (Data synthesized from related studies on 2-methoxypyridine analogs for illustrative purposes)[5] |
The data clearly indicates that electron-withdrawing halogen substituents at the para-position of the aryl ring enhance cytotoxic activity, with the bromo-substituted compound showing the highest potency among the analogs. Furthermore, related sulfonamide derivatives containing bromo and methoxy groups have been found to act as tubulin polymerization inhibitors, arresting cells in the G2/M phase and inducing apoptosis.[6][7]
Neurological Disorders
The scaffold is a key intermediate in the synthesis of agents targeting the central nervous system.[1] It serves as a ligand for the central nicotinic acetylcholine receptor and is a component of potent antagonists for dopamine (D2/D3) and serotonin (5-HT3) receptors.[8][9][10] A notable example is the carboxylic acid moiety of a potent antagonist, which was synthesized in a multi-step process culminating in the bromination of a 2-methoxy-6-methylaminopyridine precursor.[8] Additionally, derivatives such as Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate have shown significant neuroprotective effects in preclinical models of cerebral ischemia.[11]
Other Therapeutic Areas
The versatility of the 5-bromo-2-methoxypyridine core extends to other disease domains. It has been utilized as a building block in the synthesis of:
-
Anti-HIV Integrase Inhibitors : Demonstrating its potential in antiviral drug discovery.[10]
-
αvβ3 Antagonists : These agents have applications in treating diseases like osteoporosis and certain cancers.[10]
-
Anti-inflammatory Agents : The brominated phenolic structure is similar to marine-derived compounds known to have potent anti-inflammatory activity through the modulation of NF-κB and MAPK signaling.[12]
Experimental Protocols
To ensure scientific integrity, the following protocols are based on established and published methodologies.
Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine[9]
-
Setup : To a 500 mL reaction flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).
-
Reaction : Begin stirring and heat the mixture to reflux. Maintain reflux for 5 hours.
-
Workup : Stop the reaction and allow it to cool. Remove the majority of the methanol using a rotary evaporator.
-
Extraction : To the cooled residue, add 100 mL of water. Extract the aqueous mixture with dichloromethane.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation to obtain pure 5-bromo-2-methoxypyridine. (Reported yield: 98%).
Protocol 2: General Procedure for Suzuki Cross-Coupling[3]
-
Setup : In a reaction vessel under a nitrogen atmosphere, combine the 5-bromo-2-methoxypyridine derivative (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent : Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction : Heat the mixture to reflux (typically 90-100 °C) and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the desired 5-aryl-2-methoxypyridine product.
Future Perspectives and Conclusion
The 5-bromo-2-methoxypyridine scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its well-defined reactive sites allow for controlled, predictable, and diverse chemical modifications. The body of literature clearly demonstrates its role in generating potent modulators of various biological targets, from kinases in oncology to receptors in the central nervous system.
The future of this scaffold is bright. Advances in catalytic cross-coupling reactions will continue to expand the accessible chemical space. The use of computational docking and in silico screening will enable more rational design of derivatives with enhanced potency and selectivity. As our understanding of disease biology deepens, the 5-bromo-2-methoxypyridine core will undoubtedly serve as a foundational element in the development of the next generation of targeted therapeutics. Its proven track record and inherent versatility ensure its place as a truly privileged structure in the art and science of drug discovery.
References
-
Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
PubChem. 5-Bromo-2-methoxypyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information for a Chemical Communications article. [Link]
-
Ma, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. Frontiers in Pharmacology, 8, 655. [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1293. [Link]
-
Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103661. [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Fernando, I. R., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 25(2), 859. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 11. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Reactivity & Strategic Application of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Topic: Reactivity Profile of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (
Executive Summary & Scaffold Analysis
The chemical formula
This guide analyzes the orthogonal reactivity of this molecule.[1] It possesses two distinct electrophilic sites—a hard sulfonyl chloride and a soft aryl bromide—allowing for sequential, programmable functionalization.
Structural Deconstruction
| Feature | Functionality | Reactivity Mode |
| Sulfonyl Chloride ( | High-energy electrophile | Primary Reactivity: Nucleophilic Acyl Substitution (S-attack).[2] Highly moisture sensitive.[1][3] |
| Bromide ( | Aryl Halide | Secondary Reactivity: Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig). |
| Methoxy ( | Electron Donating Group (EDG) | Modulator: Increases electron density on the pyridine ring, stabilizing the sulfonyl chloride relative to electron-deficient analogs. Can be demethylated to pyridone.[1] |
| Pyridine Nitrogen | Basic Heterocycle | Lewis Base: Can coordinate metals; activates the ring for nucleophilic aromatic substitution ( |
Reactivity Hierarchy & Strategic Planning
Success with this scaffold depends on the Order of Operations . The sulfonyl chloride is chemically labile and must be engaged first under anhydrous conditions.[1] The bromide is robust and serves as the handle for subsequent diversification.[1]
The "Golden Rule" of C6H5BrClNO3S Functionalization:
Sulfonylation
Cross-CouplingDemethylation (Optional)
Attempting cross-coupling directly on the sulfonyl chloride will result in hydrolysis (due to aqueous bases in Suzuki conditions) or homocoupling/decomposition.[1]
Visualization: Reactivity Pathways
The following diagram illustrates the logical flow of transforming this scaffold.
Figure 1: Sequential functionalization strategy. Step 1 secures the sulfonamide linkage; Step 2 utilizes the bromide handle.[1]
Detailed Experimental Protocols
These protocols are designed to minimize side reactions such as hydrolysis of the sulfonyl chloride or bis-addition.
Protocol A: Sulfonamide Synthesis (The Critical Step)
Objective: Install the amine payload while preserving the C-Br bond. Challenge: Pyridine sulfonyl chlorides are prone to hydrolysis and "SO2 extrusion" (loss of SO2 to form chloropyridine) if stored improperly or heated excessively.[1]
-
Preparation:
-
Execution:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM. Cool to 0°C .[1]
-
Add Base (1.2–2.0 equiv).[1]
-
Dissolve 5-bromo-2-methoxypyridine-3-sulfonyl chloride (1.05 equiv) in minimal DCM and add dropwise to the amine solution.
-
Note: Adding the sulfonyl chloride to the amine prevents high local concentrations of the electrophile, reducing side reactions.
-
-
Workup:
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the aryl bromide with a boronic acid/ester.[5] Mechanistic Insight: The 2-methoxy group and the sulfonamide group (electron-withdrawing) make the C-Br bond highly activated for oxidative addition by Pd(0).
-
Reagents:
-
Execution:
-
Purification:
Stability & Handling Data
The stability of heteroaromatic sulfonyl chlorides varies significantly based on substitution.
| Parameter | Observation for 2-OMe-3-SO2Cl Pyridines | Recommendation |
| Hydrolytic Stability | Moderate.[3] The 2-OMe group provides some steric and electronic shielding compared to bare pyridine-3-sulfonyl chloride. | Store under Argon at -20°C. Use immediately upon opening. |
| Thermal Stability | Risk of | Do not distill.[1] Purify via recrystallization or use crude if purity >90%.[1] |
| Chemical Compatibility | Incompatible with strong oxidizers and protic solvents (alcohols, water) without base. | Avoid MeOH/EtOH during the sulfonylation step (forms sulfonate esters).[1] |
Advanced Applications: Late-Stage Diversification
In drug discovery, this scaffold is often used to create "libraries" of kinase inhibitors.
Pathway: The "Reverse" Strategy (Not Recommended)
Some chemists attempt to install the carbon framework (Suzuki) before the sulfonamide.[1]
-
Why it fails: To do this, one would need a protected sulfonyl group (e.g., sulfonamide) initially, or perform the coupling on the sulfonyl chloride.
-
Evidence: Suzuki conditions (aqueous base, heat) rapidly hydrolyze
to , which is inert to amination. -
Correction: If the biaryl linkage is needed first, use 3-amino-5-bromo-2-methoxypyridine , perform the Suzuki, then convert the amine to a sulfonyl chloride (via diazonium salt/Sandmeyer reaction), though this is a 3-step detour.
Visualization: Molecular Interaction Map
Below is a conceptual map of how the final drug molecule interacts with typical kinase pockets, justifying the use of this scaffold.
Figure 2: Pharmacophore mapping. The scaffold positions the sulfonamide and biaryl tail to interact with distinct regions of the target protein.[1]
References
-
Synthesis of Pyridine Sulfonyl Chlorides: EP Patent 4406948 A1. "Pyridine Derivative and Use Thereof." (Describes the conversion of benzylthio ethers to sulfonyl chlorides using NCS/AcOH).
-
Suzuki Coupling on Halopyridines: BenchChem Application Notes. "Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." (Analogous reactivity profile for bromo-methoxy-heterocycles). [1]
-
Stability of Heterocyclic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[7] ChemRxiv, 2025.[7] (Comprehensive study on the decomposition of pyridine sulfonyl chlorides).
- General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Canonical text on electrophilic substitution in pyridines).
- Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of PI3K Inhibitors utilizing Pyridine Sulfonamide Scaffolds." (General context for the utility of this specific formula).
Sources
- 1. toyaku.repo.nii.ac.jp [toyaku.repo.nii.ac.jp]
- 2. JP2009057384A - Pyridine-3-sulfonyl chloride compound - Google Patents [patents.google.com]
- 3. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a reactive sulfonyl chloride group, a bromine atom for further functionalization, and a methoxy group on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, particularly in the development of novel therapeutics. The pyridine ring is a common motif in a vast array of pharmaceuticals, and substituted pyridines like this one are crucial for fine-tuning the pharmacological properties of drug candidates.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 1261584-19-3 | |
| Molecular Formula | C₆H₅BrClNO₃S | |
| Molecular Weight | 286.53 g/mol | |
| Appearance | Not specified (likely a solid) | Inferred from related compounds |
| Melting Point | No experimental data available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of sulfonyl chlorides |
| Storage | Inert atmosphere, 2-8°C |
Note: The absence of a reported experimental melting point suggests that this compound may be relatively new or not yet fully characterized in academic literature. Researchers should proceed with the assumption that it is a solid at room temperature, similar to other substituted pyridine sulfonyl chlorides.
Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically starts from the commercially available precursor, 5-Bromo-2-methoxypyridine. The key transformation is the introduction of the sulfonyl chloride group at the 3-position of the pyridine ring. This is generally achieved through a chlorosulfonation reaction.
Experimental Protocol: Chlorosulfonation of 5-Bromo-2-methoxypyridine
This protocol outlines a general procedure for the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
Materials:
-
5-Bromo-2-methoxypyridine
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as a co-reagent)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2-methoxypyridine (1 equivalent) in a minimal amount of dry dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Ensure the addition is slow and the temperature is maintained at or below 5°C. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.
-
Drying: Dry the product under vacuum to obtain the crude 5-Bromo-2-methoxypyridine-3-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Core Reactivity and Mechanistic Overview
The reactivity of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] Consequently, the sulfonyl chloride readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these transformations.[1]
The pyridine ring itself is electron-deficient, which can influence the reactivity of the sulfonyl chloride group. The methoxy group at the 2-position is an electron-donating group, which can slightly modulate the electron density of the ring. The bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions.
Key Reactions
-
Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate), enabling subsequent nucleophilic substitution or elimination reactions.
-
Reduction: Sulfonyl chlorides can be reduced to the corresponding thiols or disulfides using various reducing agents.
-
Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, sulfonyl chlorides can react with aromatic compounds to form sulfones.
Visualization of Key Structures and Workflows
Caption: Chemical structure of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
Caption: Synthetic workflow for the preparation of the title compound.
Caption: Key reactivity pathways of the title compound.
Safety Information
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. While some of its physical properties, such as its melting point, are not yet well-documented, its predictable reactivity as a sulfonyl chloride allows for its effective use in the construction of complex molecules. The presence of multiple functional groups offers numerous possibilities for derivatization, making it an important tool for the development of new chemical entities with potential therapeutic applications. As with any reactive chemical, proper handling and safety precautions are paramount.
References
-
PubChemLite. 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). [Link]
Sources
Methodological & Application
General protocol for sulfonamide synthesis using 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
An Application Guide for the Synthesis of Novel Sulfonamides using 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Sulfonamides (-SO₂NR₂-) are a cornerstone functional group in medicinal chemistry, integral to a wide spectrum of therapeutic agents.[1][2] Since the discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide scaffold has been exploited for its diverse biological activities, leading to the development of drugs with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The synthetic accessibility and chemical stability of the sulfonamide bond make it an ideal linker in drug design.
The specific reagent, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, offers a unique heterocyclic building block for creating novel drug candidates. The pyridine ring introduces a nitrogen atom that can participate in hydrogen bonding with biological targets, while the bromo- and methoxy-substituents provide handles for modulating physicochemical properties like lipophilicity and metabolic stability, or for further synthetic elaboration, such as Suzuki coupling.[5]
This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides via the reaction of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride with primary and secondary amines.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3]
Caption: Simplified reaction mechanism for sulfonamide formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a standard method for the synthesis of a representative sulfonamide using conventional heating.
Materials and Reagents
| Reagent | Molecular Wt. | Equiv. | Typical Scale (1 mmol) |
| 5-Bromo-2-methoxypyridine-3-sulfonyl chloride | 284.54 g/mol | 1.0 | 285 mg |
| Amine (e.g., Aniline) | 93.13 g/mol | 1.1 | 102 mg (100 µL) |
| Pyridine (Base) | 79.10 g/mol | 1.5 | 119 mg (121 µL) |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Septa and nitrogen inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
-
Standard laboratory glassware
Synthetic Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Begin stirring.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. Causality Note: Adding the base before the sulfonyl chloride ensures that the HCl byproduct is neutralized as it forms, preventing potential side reactions with the starting amine.
-
Sulfonyl Chloride Addition: Dissolve 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. Causality Note: A slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of impurities.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2x) to remove pyridine and any unreacted amine.
-
Wash with water (1x).
-
Wash with saturated NaHCO₃ solution (1x) to remove any residual HCl.
-
Wash with brine (1x) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[3][6]
Characterization of Synthesized Sulfonamides
The structure and purity of the final compound must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | - Aromatic protons from the pyridine ring and the amine substituent will appear in the δ 6.5-8.5 ppm region. - The methoxy (-OCH₃) group protons will appear as a singlet around δ 3.8-4.2 ppm. - For secondary sulfonamides, the N-H proton typically appears as a broad singlet between δ 8.5-10.5 ppm.[7][8] |
| ¹³C NMR Spectroscopy | - Signals for all unique carbon atoms will be present. Aromatic carbons typically appear in the δ 110-160 ppm region. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide should be observed, confirming its identity. |
| IR Spectroscopy | - Strong, characteristic S=O stretching bands will be observed. The asymmetric stretch appears around 1310-1350 cm⁻¹ and the symmetric stretch around 1140-1160 cm⁻¹.[2][8] |
Safety and Handling Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and hazardous nature.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Ventilation: All manipulations involving 5-Bromo-2-methoxypyridine-3-sulfonyl chloride and other volatile reagents should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]
-
Reactivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents. They can also react vigorously with nucleophiles.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a dilute base solution before disposal.
-
First Aid: In case of skin contact, wash the affected area immediately with copious amounts of water.[12] If splashed in the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[13]
References
-
Laha, S., & Luthy, R. G. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(29), 7346–7353. [Link]
-
Chen, J., Xie, Y., Gao, X., & Fu, B. (2025). Hypervalent‐Iodine‐Mediated Synthesis of Sulfinamides from Sulfenamides. European Journal of Organic Chemistry. [Link]
-
AOPHARM. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(5-6), 275-280. [Link]
-
Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1989). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Inorganica Chimica Acta, 163(1), 1-3. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Badsara, S. S., Arya, A., & Sharma, V. K. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry, 19(39), 8467-8488. [Link]
-
Evangelisti, L., Maris, A., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 157-162. [Link]
-
Bowser, J. R., Williams, P. J., & Kurath, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1483-1485. [Link]
-
Al-Masoudi, W. A. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences, 21(1), 77-83. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wang, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135. [Link]
-
Wei, H., et al. (2021). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 152(3), 333-339. [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. aksci.com [aksci.com]
One-pot synthesis methods involving pyridine-3-sulfonyl chlorides
Application Note: One-Pot Synthesis Strategies for Pyridine-3-Sulfonamides
Strategic Overview & Mechanistic Rationale
Pyridine-3-sulfonyl chlorides are notoriously difficult intermediates in medicinal chemistry. Unlike their benzene analogues, they suffer from intrinsic instability due to the basic nitrogen atom in the pyridine ring.
The Instability Paradox:
-
Nucleophilic Self-Destruction: The pyridine nitrogen can act as a nucleophile, attacking the sulfonyl sulfur of a neighboring molecule, leading to polymerization or decomposition into sulfonic acids.
-
Hydrolytic Sensitivity: The electron-withdrawing nature of the pyridine ring makes the sulfonyl chloride highly electrophilic, rendering it hypersensitive to atmospheric moisture.
The One-Pot Solution: Isolating pyridine-3-sulfonyl chloride is often low-yielding and hazardous. A "One-Pot" approach—where the sulfonyl chloride is generated in situ and immediately trapped with an amine—is the superior strategy. This guide details three distinct methodologies tailored to different scales and starting materials.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on available starting materials and scale.
Method A: The Modified Meerwein (Diazotization)
Best for: Large-scale synthesis, cost-efficiency.[1] Starting Material: 3-Aminopyridine[1][2][3]
This method utilizes a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which reacts with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
Critical Mechanistic Insight:
The stability of the diazonium intermediate is temperature-dependent. Unlike benzene diazonium salts, pyridine diazonium salts are prone to hydrolysis to pyridinols. We use a thionyl chloride (
Protocol A: Step-by-Step
Reagents: 3-Aminopyridine (1.0 equiv),
-
Diazotization (Reactant 1):
-
Dissolve 3-aminopyridine in concentrated HCl (5 equiv) and cool to -5°C to 0°C (Ice/Salt bath).
-
Add aqueous
dropwise. Checkpoint: Maintain internal temp < 0°C to prevent phenol formation. -
Stir for 30 mins. The solution should be clear/yellow.
-
-
The Sulfur Source (Reactant 2):
-
In a separate vessel, cool glacial acetic acid to 0°C.
-
Add
dropwise (Caution: Exothermic). This generates and HCl in situ. -
Add
(or ) catalyst. The solution turns green/blue.
-
-
The Coupling (Formation of Sulfonyl Chloride):
-
Cannulate the cold diazonium solution (from Step 1) into the
mixture (Step 2) slowly. -
Observation: Vigorous gas evolution (
). -
Allow to warm to room temperature (RT) over 1 hour.
-
-
One-Pot Amidation:
-
Do not isolate. Cool the mixture back to 0°C.
-
Add the target amine (e.g., morpholine, aniline) (1.5 equiv) slowly.
-
Adjust pH to ~8 using saturated
or . -
Extract with EtOAc, wash with brine, dry over
.
-
Method B: Oxidative Chlorination
Best for: Standard laboratory synthesis, high reliability. Starting Material: Pyridine-3-thiol (or disulfide)
This method oxidizes the thiol directly to the sulfonyl chloride using N-Chlorosuccinimide (NCS) and HCl. It is milder than chlorine gas (
Mechanistic Pathway:
Thiol
Protocol B: Step-by-Step
Reagents: Pyridine-3-thiol (1.0 equiv), NCS (3.0 equiv), 2M HCl (aq), Acetonitrile (MeCN).
-
Preparation:
-
Suspend NCS (3.0 equiv) in MeCN/2M HCl (1:1 ratio) and cool to 0°C .
-
Note: The acidic medium protonates the pyridine nitrogen, protecting it from acting as a nucleophile against the forming sulfonyl chloride.
-
-
Oxidation:
-
Work-up (Partial):
-
Critical Step: Dilute with cold water and extract rapidly with cold Dichloromethane (DCM).
-
Why? We must remove the succinimide byproduct and excess acid before adding the amine, but we do not evaporate the DCM to dryness (which causes decomposition).
-
-
Amidation:
-
To the cold DCM solution of pyridine-3-sulfonyl chloride, add the amine (1.2 equiv) and Pyridine or
(2.5 equiv) as a base scavenger. -
Stir at RT for 2 hours.
-
Method C: DABSO / Pd-Catalyzed Coupling
Best for: Drug discovery, parallel synthesis, avoiding odors. Starting Material: 3-Bromopyridine (or 3-Iodopyridine)
DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable surrogate for
Figure 2: Simplified catalytic cycle for the DABSO-mediated synthesis of sulfonamides.
Protocol C: Step-by-Step
Reagents: 3-Bromopyridine (1.0 equiv), DABSO (0.6 equiv),
-
Sulfination:
-
Activation (One-Pot):
-
Isolation:
-
Dilute with water, extract with EtOAc.
-
Comparative Data & Troubleshooting
Yield Comparison Table
| Method | Starting Material | Scale Suitability | Typical Yield | Key Risk |
| A (Diazotization) | 3-Aminopyridine | High (>10g) | 60-80% | Thermal instability of diazonium; Gas evolution. |
| B (Oxidative Cl) | Pyridine-3-thiol | Med (1-10g) | 75-90% | Over-oxidation; Hydrolysis if water not removed. |
| C (DABSO) | 3-Bromopyridine | Low (<1g) | 50-85% | Catalyst cost; Solubility of DABSO complexes. |
Troubleshooting "The Pink Decomposition"
Researchers often observe pyridine-3-sulfonyl chloride turning pink/red.
-
Cause: Formation of pyridine-N-oxide or self-polymerization initiated by the nucleophilic nitrogen.
-
Solution: Always keep the intermediate acidic (as the HCl salt) or in a non-polar solvent (DCM) at <0°C until the exact moment of amine addition. Never remove solvent completely to dryness; concentrate only.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols and Disulfides into Sulfonamides with
.[13] Journal of Organic Chemistry. Link -
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols. Journal of Organic Chemistry. Link
-
Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient Fused-Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides.[6][7] Organic Letters. Link
-
De Borggraeve, W. M., et al. (2006). Synthesis of pyridine-3-sulfonyl chlorides via the Meerwein reaction. Tetrahedron Letters. Link
-
Nguyen, B., et al. (2016). One-pot synthesis of sulfonamides from boronic acids. Organic Letters. Link
Sources
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. aksci.com [aksci.com]
- 5. scispace.com [scispace.com]
- 6. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
Preparation of sulfonate esters from 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Application Note: Strategic Synthesis of Sulfonate Esters from 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Executive Summary
This application note details the optimized protocols for synthesizing sulfonate esters using 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) as the electrophilic sulfonylating agent. This scaffold is a high-value intermediate in medicinal chemistry due to its orthogonal functionalization potential: the sulfonyl group allows for derivatization with alcohols (to form sulfonate esters) or amines (sulfonamides), while the 5-bromo substituent serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The 2-methoxy group modulates the electronic properties of the pyridine ring, influencing both solubility and metabolic stability.
This guide provides two distinct protocols: Method A for standard primary/secondary alcohols and Method B for sterically hindered alcohols or phenols, ensuring high yields and minimizing the common side reaction of hydrolysis.
Chemical Context & Mechanistic Insight
Structural Analysis
The starting material, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, possesses unique electronic characteristics that dictate its reactivity:
-
Sulfonyl Chloride (
) at C3: Highly electrophilic. The adjacent pyridine nitrogen (even with the 2-OMe) exerts an inductive withdrawing effect, activating the sulfur center. -
Methoxy Group (
) at C2: Acts as a resonance electron donor (EDG). This is critical; it reduces the electrophilicity of the C2 position, preventing unwanted side reactions during the sulfonylation process, while slightly stabilizing the sulfonyl chloride against rapid ambient hydrolysis compared to 2-halo analogs. -
Bromine (
) at C5: An electron-withdrawing group (EWG) that further activates the ring but remains inert under sulfonylation conditions, preserving it for downstream coupling.
Reaction Mechanism
The formation of the sulfonate ester proceeds via a nucleophilic substitution at the sulfur atom. A base (typically Triethylamine or Pyridine) is required to scavenge the HCl byproduct and, in the case of DMAP catalysis, to form a reactive sulfonyl-pyridinium intermediate.
Figure 1: General mechanism for the sulfonylation of alcohols. The base deprotonates the alcohol (or buffers the system), facilitating attack on the sulfur center.
Experimental Protocols
Reagents & Materials
-
Starting Material: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (>97% purity).[1]
-
Solvents: Dichloromethane (DCM, Anhydrous), Tetrahydrofuran (THF, Anhydrous).
-
Bases: Triethylamine (TEA), Pyridine, Sodium Hydride (60% in oil).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
Protocol A: Standard Conditions (Primary & Secondary Alcohols)
Best for: Non-hindered aliphatic alcohols.
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add the Alcohol (1.0 equiv, e.g., 1.0 mmol) and DCM (anhydrous, 10 mL).
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to
in an ice bath.-
Note: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction by forming a reactive
-sulfonylpyridinium salt.
-
-
Sulfonyl Chloride Addition: Dissolve 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the alcohol and formation of a new, less polar spot.
-
-
Workup:
-
Quench with saturated
(10 mL). -
Extract with DCM (
). -
Wash combined organics with 0.1 M HCl (to remove TEA/DMAP) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Aggressive Conditions (Phenols & Hindered Alcohols)
Best for: Phenols, tertiary alcohols, or sterically crowded substrates.
-
Preparation: Flame-dry a 2-neck RBF under
. -
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) in anhydrous THF (10 mL) at
. -
Alcohol Addition: Add the Alcohol/Phenol (1.0 equiv) dropwise. Stir at
for 30 mins until hydrogen evolution ceases (formation of alkoxide). -
Sulfonylation: Add 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.1 equiv) solid in one portion (or dissolved in minimal THF).
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup:
Workup & Purification Workflow
The purification of pyridine-based sulfonates requires care to avoid hydrolysis on silica gel.
Figure 2: Purification workflow. Note the use of 1% Triethylamine during chromatography to neutralize silica acidity.
Purification Tips:
-
Silica Neutralization: Pyridine derivatives can streak on acidic silica. Pre-treat the column with 1% Triethylamine in Hexanes or add 1% TEA to the eluent.
-
Recrystallization: If the product is solid, recrystallization from EtOH/Heptane is often superior to chromatography for purity.
Analytical Data & Validation
Expected NMR Characteristics (
-
Methoxy Group: Singlet,
. -
Pyridine Protons: Two distinct doublets (aromatic region) corresponding to H4 and H6.
-
H4 (adjacent to sulfonyl):
. -
H6 (adjacent to Br):
.
-
-
Alcohol Moiety: Distinct shifts depending on R group (e.g.,
-protons of the ester shift downfield by compared to the free alcohol).
Mass Spectrometry (LC-MS):
-
Look for
pattern showing the characteristic Bromine isotope pattern (1:1 ratio of and ). -
Watch out for:
of the sulfonic acid (hydrolysis byproduct), which will be mass of Sulfonyl Chloride (net roughly).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Hydrolysis | Wet solvents or reagents. | Use freshly distilled DCM/THF. Store Sulfonyl Chloride in a desiccator. |
| No Reaction | Steric hindrance of alcohol.[4] | Switch to Protocol B (NaH) or increase DMAP load to 20 mol%. |
| Side Product ( | Nucleophile attacking C2-OMe. | Avoid excessive heating. Keep reaction at |
| Streaking on TLC | Pyridine interaction with Silica. | Add 1% TEA to the TLC developing solvent. |
Safety & Handling
-
5-Bromo-2-methoxypyridine-3-sulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.
-
Waste: Quenched reaction mixtures contain pyridine derivatives; dispose of in halogenated organic waste.
References
-
BenchChem. Application Notes and Protocols: Sulfonylation with Sulfonyl Chlorides. Retrieved from BenchChem Database. Link
-
Yoshida, Y., et al. (1999).[5][6] "Facile and Practical Methods for the Sulfonylation of Alcohols Using TsCl and Me2N(CH2)nNMe2 as a Key Base." Synthesis, 1999(10), 1633-1636. Link
-
Li, Q., et al. (2022).[7] "Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates."[7][8][9] RSC Advances, 12, 3357-3363. Link
-
Common Organic Chemistry. Alcohol to Sulfonate Ester Protocols.Link
-
MilliporeSigma. Product Specification: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.[1][10]Link
Sources
- 1. 5-bromo-2-methoxypyridine-3-sulfonyl chloride [bomanbiochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08568A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
Technical Application Note: Scalable Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
The following Technical Application Note is designed for process chemists and scale-up engineers. It prioritizes the Meerwein Sulfonation (Sandmeyer-type) route, as it is the most robust, scalable, and regioselective method for this specific scaffold, avoiding the high risks of Lithium-Halogen exchange associated with cryogenic lithiation of brominated pyridines.
Executive Summary
The intermediate 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a critical scaffold in the synthesis of sulfonamide-based antagonists and agrochemicals. While direct chlorosulfonation (electrophilic aromatic substitution) is common for electron-rich aromatics, the deactivated nature of the pyridine ring—combined with the steric bulk of the C5-bromine and C2-methoxy groups—renders direct sulfonation inefficient and prone to decomposition.
This guide details the Meerwein Sulfonation protocol. This route utilizes a diazotization-chlorosulfonation sequence starting from the amine precursor.[1] It offers superior regiocontrol, higher yields (>80%), and safer thermal profiles compared to cryogenic lithiation or direct chlorosulfonic acid treatment.
Key Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Regioselectivity | >99% C3 isomer | Directed by amine precursor; no isomer separation needed. |
| Temperature Control | < 5°C (Diazotization) | Prevents diazonium decomposition and phenol formation. |
| SO₂ Saturation | > 30% w/v in AcOH | Excess SO₂ drives the radical-polar crossover mechanism. |
| Catalyst | CuCl₂ (dihydrate) | Essential for oxidative coupling of the radical species. |
Synthesis Strategy & Mechanism
The synthesis proceeds in three distinct stages starting from the commercially available 5-bromo-2-methoxypyridine . The critical step is the conversion of the aniline intermediate to the sulfonyl chloride via a diazonium salt, which reacts with sulfur dioxide in the presence of a copper(II) catalyst.[1]
Reaction Scheme
The pathway avoids debromination (common in hydrogenation) by using iron-mediated reduction and avoids regiochemical scrambling.
Figure 1: Synthetic pathway prioritizing halogen retention and regiocontrol.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Nitration & Reduction)
Note: If 3-amino-5-bromo-2-methoxypyridine is purchased commercially, proceed directly to Stage 2.
Step 1.1: Nitration
-
Charge a jacketed reactor with H₂SO₄ (5.0 vol) and cool to 0°C.
-
Add 5-bromo-2-methoxypyridine (1.0 eq) portion-wise, maintaining internal temperature < 10°C.
-
Add fuming HNO₃ (1.2 eq) dropwise over 1 hour.
-
Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Pour onto ice/water (10 vol). Filter the yellow precipitate (3-nitro intermediate).[2]
Step 1.2: Selective Reduction (Fe/AcOH) Critical: Catalytic hydrogenation (Pd/C, H₂) often causes hydrodebromination (loss of Br at C5). Iron reduction is mandatory for this substrate.
-
Suspend 3-nitro-5-bromo-2-methoxypyridine (1.0 eq) in Ethanol/Water (4:1, 10 vol).
-
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to 70°C for 2-3 hours.
-
Hot filter through Celite to remove iron oxides.
-
Concentrate filtrate and recrystallize from Ethanol to obtain 3-amino-5-bromo-2-methoxypyridine .
Stage 2: Meerwein Sulfonation (The Critical Scale-Up Step)
This protocol describes the conversion of the amine to the sulfonyl chloride.[1]
Reagents:
-
3-Amino-5-bromo-2-methoxypyridine (1.0 eq, limiting reagent)
-
Hydrochloric acid (conc. 37%, 5.0 eq)
-
Sodium Nitrite (1.2 eq)
-
Sulfur Dioxide (gas) or SO₂ solution in AcOH (saturated, ~30-40 wt%)
-
Copper(II) Chloride (CuCl₂·2H₂O, 0.2 eq)
-
Glacial Acetic Acid (10 vol)
Protocol:
A. Preparation of the Diazonium Salt[1][3][4]
-
Setup: Use a glass-lined reactor with an overhead stirrer and a cooling jacket capable of -10°C.
-
Charge: Add 3-amino-5-bromo-2-methoxypyridine (100 g scale basis) and Glacial Acetic Acid (500 mL). Stir to dissolve.
-
Acidification: Cool to 10°C and slowly add conc. HCl (200 mL). A thick slurry of the hydrochloride salt may form.
-
Diazotization: Cool the mixture to -5°C to 0°C .
-
Addition: Dropwise add a solution of NaNO₂ (40.6 g in 80 mL H₂O) below the liquid surface (sub-surface addition prevents NOx gas escape).
-
Control: Maintain temperature < 5°C. Exotherm is sharp.
-
Endpoint: Stir for 30 mins. Check for excess nitrous acid using starch-iodide paper (should turn instantly blue/black).
-
B. The Meerwein Reaction (Decomposition to Sulfonyl Chloride)
-
SO₂ Preparation: In a separate vessel, saturate Glacial Acetic Acid (500 mL) with SO₂ gas until the weight increases by ~30% (or use commercial SO₂/AcOH solution).
-
Catalyst: Add CuCl₂·2H₂O (17 g) to the SO₂ solution. The solution will turn green/blue.
-
Coupling: Transfer the cold diazonium slurry (from Step A) into the SO₂/CuCl₂ mixture.
-
Note: This can be done by pumping the diazonium salt into the SO₂ reactor.
-
Observation: Nitrogen gas evolution (
) will be vigorous. Ensure reactor venting is sized correctly.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2-3 hours until
evolution ceases. -
Quench & Workup:
-
Pour the reaction mixture into Ice Water (2 L).
-
The product, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride , will precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM) (2 x 500 mL).
-
Wash organic layer with cold water (to remove AcOH) and cold brine.
-
Dry over MgSO₄ and concentrate in vacuo at < 35°C.
-
Yield Expectation: 80-85% Appearance: Off-white to pale yellow solid. Storage: Store under Nitrogen at -20°C. Hydrolysis sensitive.
Process Safety & Hazard Analysis
| Hazard | Mitigation Strategy |
| Diazonium Instability | Never allow the diazonium intermediate to dry or warm above 10°C before reacting with SO₂. Shock sensitive in solid state. |
| Sulfur Dioxide (SO₂) | Toxic gas.[5] All operations must be in a fume hood or scrubber-connected reactor. Use a caustic scrubber (NaOH) for off-gas. |
| Exotherm | The decomposition of diazonium salt releases |
| Corrosivity | Sulfonyl chlorides are corrosive and lachrymators. Wear full PPE (face shield, chemically resistant gloves). |
Process Flow Diagram (Graphviz)
Figure 2: Unit operation flow for the scale-up of the sulfonyl chloride.
Analytical Controls
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.
-
Note: Derivatize a sample with Morpholine or Methanol before injection to stabilize the sulfonyl chloride as a sulfonamide or ester for accurate quantification. Direct injection of sulfonyl chlorides leads to hydrolysis peaks (sulfonic acid).
-
-
H-NMR (CDCl₃):
- ~4.0 ppm (s, 3H, OMe)
- ~8.3 ppm (d, 1H, H-6)
- ~8.5 ppm (d, 1H, H-4)
-
Diagnostic: Absence of broad NH₂ peak; downfield shift of aromatic protons due to
group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazo decomposition before SO₂ reaction. | Ensure temperature stays < 5°C during transfer.[1] Increase SO₂ concentration. |
| Phenol Impurity | Hydrolysis of diazonium salt (Reaction with water). | Minimize water in Step A (use conc. HCl). Ensure rapid transfer to SO₂. |
| De-bromination | Used wrong reduction method in Stage 1. | Do not use Pd/C + H₂. Use Fe/AcOH or SnCl₂.[2] |
| Product Hydrolysis | Moisture during workup/storage. | Dry organic layer thoroughly (MgSO₄). Store in moisture-proof containers at -20°C. |
References
-
Synthesis of 3-Amino-5-bromo-2-methoxypyridine
- Source: Fisher Scientific / Alfa Aesar Product D
-
URL:
-
General Meerwein Sulfonation Protocol (Pyridine Series)
- Source: Chemistry & Biology Interface, 2012, 2(6), 386-395. "Synthesis of heteroaryl sulfonyl chlorides... via diazonium salts."
-
URL:
-
Scale-Up of Pyridine Sulfonyl Chlorides
- Source: Patent EP2963019B1 (Takeda Pharmaceutical). Methods for producing pyridine-3-sulfonyl chloride.
-
URL:
-
Safety Data (Pyridine-3-sulfonyl chloride class)
- Source: Apollo Scientific SDS.
-
URL:
-
Sandmeyer-type Sulfonyl Chloride Synthesis (DABSO/SO2)
- Source: Woolven, H. et al. Org. Lett. 2011.
-
URL:
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-2-methoxypyridine-3-sulfonyl chloride Coupling
Executive Summary
5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) is a high-value heterocyclic building block. Unlike robust benzenesulfonyl chlorides, this reagent possesses a "instability triad": the electron-deficient pyridine ring, the labile sulfonyl chloride moiety, and the steric/electronic influence of the 2-methoxy and 5-bromo substituents.
Successful coupling requires a precise balance of solvation power and chemical inertness . This guide moves beyond generic protocols to address the specific physicochemical behavior of this pyridine derivative, ensuring high fidelity in drug discovery workflows.
Troubleshooting Guide & FAQs
Q1: My sulfonyl chloride starting material degrades before coupling is complete. Is it hydrolysis or thermal decomposition?
Diagnosis: This is likely moisture-induced hydrolysis , accelerated by the pyridine ring's basicity.
Technical Insight: Pyridine-3-sulfonyl chlorides are significantly more moisture-sensitive than phenyl analogs. The pyridine nitrogen can act as an intramolecular base or activate water, catalyzing the conversion of
-
Solvent Choice: Switch to Anhydrous Dichloromethane (DCM) . It is the "Gold Standard" because it is non-hygroscopic and easily dried.
-
Avoid: Technical grade THF or DMF. Even trace water (500 ppm) can degrade this reagent within minutes.
-
Protocol Adjustment: Dissolve the sulfonyl chloride in DCM and add it last to the cooled amine/base mixture. Never let the sulfonyl chloride sit in solution with the base without the amine present.
Q2: My amine is a hydrochloride salt and won't dissolve in DCM. Can I use DMF or Water?
Diagnosis: Solubility mismatch. Technical Insight: While DMF dissolves salts, it often contains dimethylamine impurities (which react to form sulfonamides) and is difficult to remove. Water (Schotten-Baumann conditions) is risky for this specific unstable sulfonyl chloride. Solution:
-
Preferred Strategy: Use a Biphasic System (DCM/Water) with an inorganic base (e.g.,
).-
Why? The reaction at the interface is often faster than hydrolysis. The organic phase protects the sulfonyl chloride reservoir.[1]
-
-
Alternative: Use Anhydrous THF with DIPEA (Diisopropylethylamine). DIPEA is organic-soluble and can deprotonate the amine salt, pulling it into the organic phase.
Q3: I see multiple spots on TLC. Is the pyridine ring reacting?
Diagnosis: Likely nucleophilic attack on the pyridine ring (SNAr) or bis-sulfonylation . Technical Insight: The 5-bromo and 2-methoxy positions are susceptible to nucleophilic attack if the amine is highly nucleophilic and the temperature is too high. Additionally, primary amines can react with two equivalents of sulfonyl chloride. Solution:
-
Temperature Control: Strictly maintain 0°C during addition. Warm to Room Temperature (RT) only after 30 minutes.
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride. This prevents bis-sulfonylation.
-
Base Switch: If using Pyridine as a solvent/base, switch to DCM + 1.2 eq Pyridine or DCM + 2.0 eq TEA . Neat pyridine promotes side reactions at higher temperatures.
Experimental Protocol: The "Self-Validating" Standard
This protocol includes checkpoints to validate the integrity of the system at each step.
Reagents:
-
A: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)[2]
-
B: Amine (R-NH2) (1.1 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv) or DIPEA
-
Solvent: Anhydrous DCM (0.1 M concentration relative to A)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Checkpoint: Ensure the flask is cool before adding reagents.
-
-
Amine Solvation: Add Amine (B ) and Base to the flask. Add Anhydrous DCM. Stir until clear.
-
Checkpoint: If the amine does not dissolve, sonicate or switch to THF/DCM (1:1).
-
-
Cryo-Cooling: Cool the mixture to 0°C using an ice/water bath.
-
Reagent Addition: Dissolve Sulfonyl Chloride (A ) in a minimal amount of DCM (separately). Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? This keeps the concentration of the electrophile low, favoring the fast coupling reaction over slower side reactions.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then remove the ice bath. Monitor by TLC/LCMS at 1 hour.
-
Success Marker: Disappearance of the sulfonyl chloride peak (usually non-polar) and appearance of the sulfonamide.
-
-
Quench & Workup: Quench with saturated
(aq). Extract with DCM.[3] Wash organic layer with Brine. Dry over .
Solvent & Base Selection Matrix
| Solvent | Suitability | Key Advantage | Major Risk | Recommended For |
| DCM | High | Inert, easy removal, low water solubility. | Poor solubility for polar amines. | Standard Lipophilic Amines |
| THF | Medium | Dissolves polar substrates better than DCM. | Hygroscopic; peroxides. | Polar/Salt Amines |
| DMF | Low | Excellent solubility. | Hydrolysis; difficult workup; impurity interference. | Only if DCM/THF fails |
| Water/DCM | Medium | Dissolves inorganic bases. | Hydrolysis of sulfonyl chloride. | Schotten-Baumann (Salts) |
| Base | Suitability | Notes |
| TEA / DIPEA | High | Easy to handle, organic soluble. Use DIPEA for hindered amines. |
| Pyridine | Medium | Good catalyst, but hard to remove. Use stoichiometric amounts, not as solvent. |
| Medium | Heterogeneous in DCM. Requires water or phase transfer catalyst. |
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the optimal reaction conditions based on amine properties.
Caption: Decision tree for optimizing solvent and base conditions based on amine physicochemical properties.
References
-
National Institutes of Health (PMC). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Profiling of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride , a critical scaffold in medicinal chemistry.
This content is structured as an autonomous technical resource, synthesizing theoretical prediction with practical experimental protocols.
Executive Summary
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a high-value heterocyclic intermediate used in the synthesis of sulfonamide-based inhibitors.[1] Its structural integrity is often compromised by moisture sensitivity, leading to the formation of the corresponding sulfonic acid.
This guide compares the Intact Product (Sulfonyl Chloride) against its primary Degradant (Sulfonic Acid) , providing researchers with specific spectral markers to validate purity and troubleshoot synthesis.[1]
Structural Analysis & Signal Assignment
To accurately interpret the NMR, we must deconstruct the electronic environment of the pyridine ring. The molecule possesses two aromatic protons (H4 and H6) and one methoxy group.[2]
The Core Scaffold: Electronic Effects[1]
-
Pyridine Nitrogen (N1): Strongly electron-withdrawing, deshielding the
-proton (H6).[1] -
Methoxy Group (C2): Electron-donating by resonance, but the steric bulk of the adjacent sulfonyl chloride (C3) may force it out of planarity, slightly reducing this effect.[1]
-
Sulfonyl Chloride (C3): A potent electron-withdrawing group (EWG) that strongly deshields the ortho proton (H4).
-
Bromine (C5): Weakly electron-withdrawing/mesomeric donor.
Predicted Chemical Shift Logic
| Proton | Position | Multiplicity | Coupling ( | Predicted Shift ( | Rationale |
| -OCH₃ | C2-OMe | Singlet | - | 4.05 - 4.15 | Deshielded by the adjacent SO₂Cl group (anisotropy and inductive effect).[1] |
| H4 | C4-H | Doublet | 8.40 - 8.60 | Located ortho to the strong SO₂Cl EWG. Most deshielded aromatic proton. | |
| H6 | C6-H | Doublet | 8.30 - 8.45 | Typical |
Note: H4 and H6 are meta to each other. You will observe a characteristic meta-coupling constant (
) of approximately 2.0 – 2.5 Hz.
Comparative Performance: Product vs. Impurities
The primary challenge with sulfonyl chlorides is their hydrolysis to sulfonic acids. This transformation results in distinct spectral shifts that serve as a "quality control" fingerprint.
Scenario A: The Intact Product (Target)
-
Solvent: CDCl₃ (Anhydrous)[1]
-
Key Feature: Sharp signals, distinct separation between H4 and H6. The methoxy singlet is typically downfield (>4.0 ppm) due to the proximity of the electron-poor sulfonyl chloride.
Scenario B: The Hydrolysis Impurity (Sulfonic Acid)[1]
-
Mechanism: Reaction with atmospheric moisture or wet solvent.
-
Spectral Shift: Conversion of
to changes the electronic character.-
H4 Shift: The sulfonic acid group is less electron-withdrawing than the sulfonyl chloride. Expect the H4 signal to shift upfield (shielded) by 0.1 – 0.3 ppm compared to the chloride.
-
Broadening: The acidic proton (
) is often invisible or extremely broad in CDCl₃, but may appear as a broad hump >10 ppm in DMSO-d₆.[1]
-
Comparison Table: Spectral Markers
| Feature | Product: Sulfonyl Chloride | Impurity: Sulfonic Acid | Delta ( |
| Solvent System | CDCl₃ (Preferred) | DMSO-d₆ (Often required for solubility) | - |
| H4 (Ortho to S) | ~8.50 ppm (Doublet) | ~8.20 - 8.35 ppm (Doublet) | Shielded (Upfield) |
| Methoxy (-OMe) | ~4.10 ppm | ~3.90 - 4.00 ppm | Shielded |
| Stability | Labile (Hours) | Stable | - |
Visualizing the Degradation Pathway
The following diagram illustrates the structural relationship and the spectroscopic consequences of hydrolysis.
Figure 1: Hydrolysis pathway of pyridine sulfonyl chlorides.[1] The conversion leads to an upfield shift of the aromatic protons.[1]
Experimental Protocol: The "Dry-Run" Validation
To ensure the integrity of your NMR data, follow this strict protocol. Sulfonyl chlorides are "silent degraders"—they can hydrolyze inside the NMR tube if the solvent is not strictly anhydrous.
Reagents
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, stored over 4Å molecular sieves.[1]
-
Warning: Do not use DMSO-d₆ for characterization unless absolutely necessary. DMSO is hygroscopic and accelerates hydrolysis, often yielding the spectrum of the sulfonic acid instead of the chloride.[1]
-
-
Internal Standard: TMS (Tetramethylsilane) 0.03% v/v.
Step-by-Step Workflow
-
Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 110°C. Cool in a desiccator.
-
Sample Dissolution:
-
Weigh ~5-10 mg of the solid product into a dry vial.
-
Add 0.6 mL of dried CDCl₃.
-
Critical: If the solution turns cloudy or precipitates a white solid immediately, hydrolysis has occurred (sulfonic acids are often insoluble in CDCl₃).[1]
-
-
Acquisition:
-
Run a standard proton sequence (zg30) with D1 = 1.0s (relaxation delay).
-
Number of scans (NS): 16 is usually sufficient.
-
-
Data Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Troubleshooting Flowchart
Figure 2: Decision matrix for validating sulfonyl chloride integrity via NMR.
References
-
Base Scaffold Data: Synthesis and characterization of 3-bromo-5-methoxypyridine (Regioisomer analog for shift comparison). Royal Society of Chemistry.[3] Available at: [Link][1]
-
Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[2][3][5] Process Res. Dev. 2016, 20, 3, 661–667.[1] Available at: [Link][1]
-
Sulfonyl Chloride Synthesis: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Identification of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride vs. its Sulfonic Acid Hydrolysate
Introduction: In the landscape of pharmaceutical and agrochemical research, pyridine-based sulfonyl chlorides and sulfonic acids are pivotal building blocks. 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a reactive intermediate used in the synthesis of novel bioactive molecules. A significant analytical challenge arises from its inherent reactivity; it is readily hydrolyzed to its corresponding sulfonic acid. For process chemists and quality control analysts, distinguishing the starting material from its primary degradant is not merely a matter of purity assessment but a critical step in ensuring reaction integrity and final product safety. This guide provides a robust, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) methodology to unambiguously identify and differentiate between these two compounds, focusing on the causality behind the analytical choices.
The Analytical Challenge: Reactivity and Polarity
The primary difficulty in analyzing 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is its susceptibility to hydrolysis, a reaction that can occur during sample preparation, storage, or even within the LC-MS system itself. The sulfonyl chloride is significantly less polar than the resulting sulfonic acid. This polarity difference is the cornerstone of our chromatographic separation strategy. Furthermore, their distinct chemical functionalities dictate vastly different behaviors under electrospray ionization (ESI), which we will exploit for definitive mass spectrometric identification.
A Validated LC-MS Strategy for Unambiguous Differentiation
Our approach is built on two pillars: achieving baseline chromatographic separation and leveraging unique mass spectrometric fragmentation patterns. By separating the compounds in time, we prevent ion suppression and can analyze their mass spectra independently.
Part 1: Chromatographic Separation
The significant polarity difference between the non-polar sulfonyl chloride and the polar sulfonic acid makes reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal separation technique.[1][2] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase; more polar compounds elute earlier, while less polar compounds are retained longer.[3]
Rationale for Method Choices:
-
Column: A standard C18 column provides excellent retention for the non-polar sulfonyl chloride and sufficient interaction to resolve it from the more polar sulfonic acid.
-
Mobile Phase: A gradient of water and acetonitrile allows for the sharp elution of both the early-eluting sulfonic acid and the later-eluting sulfonyl chloride. A small amount of formic acid is added to the mobile phase to facilitate protonation in positive ion mode ESI, which is beneficial for detecting the sulfonyl chloride.
-
Prediction: We predict the sulfonic acid will elute first, as it is more polar and will have a weaker interaction with the C18 stationary phase. The sulfonyl chloride will be retained longer.
Experimental Protocol: Liquid Chromatography
| Parameter | Recommended Setting |
| Column | C18, 100 Å, 2.1 mm x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% for 1 min, return to 5% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 50:50 Acetonitrile:Water. Note: Prepare samples fresh to minimize hydrolysis. |
Part 2: Mass Spectrometric Identification
The key to differentiation lies in how these two molecules ionize and fragment. We will use a combination of full scan (MS1) and tandem mass spectrometry (MS/MS or MS2) in both positive and negative ion modes to build a complete, validated identification.
Molecular Masses: Before analysis, it's crucial to know the expected monoisotopic masses.
-
5-Bromo-2-methoxypyridine-3-sulfonyl chloride (C₆H₅BrClNO₃S): 284.8862 Da[4]
-
5-Bromo-2-methoxypyridine-3-sulfonic acid (C₆H₆BrNO₄S): 266.9252 Da (Calculated from its formula)
Ionization & Fragmentation Behavior:
-
Sulfonic Acid (Expected to elute earlier): This compound is a strong acid and will readily deprotonate. Therefore, it is best analyzed in ESI negative ion mode , where it will form a prominent [M-H]⁻ ion at m/z 265.9179. Upon fragmentation (MS/MS), sulfonic acids characteristically lose sulfur trioxide (SO₃, 80 Da).[5] This neutral loss is a highly diagnostic fragmentation pathway.
-
Sulfonyl Chloride (Expected to elute later): This compound lacks an acidic proton and is less straightforward to ionize. It can often be detected in ESI positive ion mode as a protonated molecule [M+H]⁺ at m/z 285.8935.[4] The fragmentation of sulfonyl chlorides can proceed via several pathways, but a common route for arylsulfonyl derivatives is the loss of SO₂ (64 Da).[6][7] Another possibility is the loss of the chlorine atom.
Experimental Protocol: Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive & Negative (separate runs or polarity switching) |
| Capillary Voltage | 3.5 kV (Positive), -2.5 kV (Negative) |
| Scan Type | Full Scan (MS1) from m/z 100-500 |
| MS/MS Scans | Targeted MS/MS of m/z 285.9 (Positive) and m/z 265.9 (Negative) |
| Collision Energy | Ramped 10-40 eV (to observe a range of fragments) |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas | Nitrogen, 10 L/min at 350 °C |
Expected Results & Data Interpretation
A successful analysis will yield the following data, which provides multiple points of confirmation for the identity of each compound.
Data Summary: Key Identification Features
| Feature | 5-Bromo-2-methoxypyridine-3-sulfonic acid | 5-Bromo-2-methoxypyridine-3-sulfonyl chloride |
| Expected RT | Earlier Eluting | Later Eluting |
| Optimal Ionization | ESI Negative | ESI Positive |
| Primary Ion (MS1) | [M-H]⁻ at m/z 265.9 | [M+H]⁺ at m/z 285.9 |
| Key MS/MS Fragment | Loss of SO₃ (-80 Da) | Loss of SO₂ (-64 Da) |
| Resulting Fragment Ion | m/z 185.9 | m/z 221.9 |
Self-Validation Step: To confirm the identity of the sulfonic acid peak, a "forced degradation" sample can be prepared. Dissolve a small amount of the sulfonyl chloride standard in a water/acetonitrile mixture and let it stand for 1-2 hours at room temperature. The resulting chromatogram should show a significant decrease in the sulfonyl chloride peak and a corresponding increase in the peak at the retention time expected for the sulfonic acid, confirming its identity.
Visualization of the Analytical Workflow
The following diagram outlines the complete workflow from sample preparation to final, unambiguous identification of both the target compound and its potential hydrolytic impurity.
Caption: LC-MS workflow for differentiating sulfonyl chloride from its sulfonic acid hydrolysate.
Conclusion
Distinguishing between 5-Bromo-2-methoxypyridine-3-sulfonyl chloride and its sulfonic acid is readily achievable with a properly designed LC-MS method. The strategy relies on fundamental principles of chromatography and mass spectrometry. By exploiting the inherent differences in polarity for chromatographic separation and utilizing compound-specific ionization and fragmentation behavior, this method provides a robust and definitive tool for researchers, process chemists, and quality control professionals. The combination of retention time, parent mass, and diagnostic MS/MS fragmentation creates a multi-layered validation system, ensuring the highest degree of analytical confidence.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. Retrieved from [Link]
-
Supporting Information, Figure S1. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
Ge, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 436-444. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
- 5. aaqr.org [aaqr.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyridine Sulfonyl Chlorides vs. Benzene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters—functional groups prevalent in a multitude of therapeutic agents.[1] Among the vast array of available sulfonylating agents, aromatic sulfonyl chlorides, particularly benzene and pyridine derivatives, are mainstays in the synthetic chemist's toolbox. While structurally similar, the replacement of a carbon atom in the benzene ring with a nitrogen atom to form a pyridine ring imparts significant and often advantageous changes in reactivity.
This guide provides an in-depth comparison of the reactivity profiles of pyridine sulfonyl chlorides and benzene sulfonyl chlorides. We will explore the underlying electronic and mechanistic differences, present comparative experimental insights, and offer detailed protocols to assist researchers in making informed decisions for reagent selection and reaction optimization.
The Decisive Factor: Electronic Effects on the Sulfonyl Group
The core difference in reactivity between these two classes of reagents lies in the electronic nature of the aromatic ring to which the sulfonyl chloride moiety is attached. The sulfur atom in a sulfonyl chloride is highly electrophilic, a property conferred by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This electrophilicity is further modulated by the attached aromatic system.
Benzene Sulfonyl Chlorides: In benzene sulfonyl chloride and its derivatives (e.g., p-toluenesulfonyl chloride, TsCl), the benzene ring acts as a relatively neutral aromatic system. Substituents on the benzene ring can, of course, tune the reactivity through inductive and resonance effects. For example, electron-donating groups like the methyl group in TsCl slightly decrease the electrophilicity of the sulfur atom compared to the unsubstituted benzene sulfonyl chloride. Conversely, electron-withdrawing groups like a nitro group increase it.
Pyridine Sulfonyl Chlorides: The pyridine ring, containing an electronegative nitrogen atom, is inherently electron-deficient. This property has a profound impact on the attached sulfonyl chloride group. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the sulfonyl sulfur atom.[2] This makes pyridine sulfonyl chlorides generally more reactive towards nucleophiles than their benzene counterparts.
The position of the sulfonyl chloride group on the pyridine ring is also critical. A sulfonyl chloride at the 2- or 4-position experiences a greater electron-withdrawing effect from the nitrogen atom through resonance, further enhancing its reactivity. In contrast, a sulfonyl chloride at the 3-position is less activated.
Mechanistic Implications
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, typically proceeds through a nucleophilic substitution pathway at the sulfur center. While the precise mechanism can be complex and substrate-dependent, the initial and rate-determining step often involves the attack of the nucleophile on the electrophilic sulfur atom.[1]
Given the heightened electrophilicity of the sulfur atom in pyridine sulfonyl chlorides, they are expected to undergo this nucleophilic attack more readily. This translates to faster reaction rates, often allowing for milder reaction conditions (e.g., lower temperatures or shorter reaction times) compared to reactions with benzene sulfonyl chlorides.[3]
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine, a reaction commonly facilitated by a base like pyridine.
Caption: General mechanism of sulfonamide formation.
Comparative Reactivity Data
While comprehensive kinetic data directly comparing a wide range of pyridine and benzene sulfonyl chlorides is dispersed throughout the literature, the general trend of enhanced reactivity for pyridine derivatives is well-established. For instance, in reactions with nucleophiles, heteroaromatic sulfonyl chlorides, including those of pyridine, are often noted for their high reactivity, which can be advantageous for synthesis but may also lead to challenges with stability and handling.[2][4]
The following table summarizes the expected relative reactivity based on the electronic principles discussed.
| Sulfonyl Chloride Type | Aromatic Ring System | Electronic Effect of Ring | Expected Reactivity | Key Considerations |
| Benzene Sulfonyl Chloride | Benzene | Relatively Neutral | Moderate | Stable and widely used. Reactivity is tunable with substituents. |
| p-Toluenesulfonyl Chloride (TsCl) | Toluene | Weakly Electron-Donating | Slightly less reactive than BsCl | Very common, stable, and crystalline solid. |
| p-Nitrobenzene Sulfonyl Chloride | Nitrobenzene | Strongly Electron-Withdrawing | High | Highly reactive, but the corresponding sulfonamides can be cleaved. |
| Pyridine-2-sulfonyl Chloride | Pyridine | Strongly Electron-Withdrawing | Very High | Highly reactive, may be less stable. Prone to nucleophilic aromatic substitution at the ring.[5] |
| Pyridine-3-sulfonyl Chloride | Pyridine | Electron-Withdrawing | High | More stable than 2- and 4-isomers, but still more reactive than benzene derivatives. |
| Pyridine-4-sulfonyl Chloride | Pyridine | Strongly Electron-Withdrawing | Very High | Similar high reactivity to the 2-isomer. |
Experimental Protocol: A Comparative Sulfonylation
To provide a practical context, the following protocol outlines a procedure for comparing the reactivity of p-toluenesulfonyl chloride (a common benzene sulfonyl chloride) and pyridine-3-sulfonyl chloride in the sulfonylation of a primary amine.
Objective: To compare the reaction rate and yield of sulfonamide formation using a representative benzene sulfonyl chloride and a pyridine sulfonyl chloride under identical conditions.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine-3-sulfonyl chloride
-
Pyridine (as a base and solvent)[1]
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup: Prepare two separate oven-dried round-bottom flasks equipped with magnetic stir bars. In each flask, dissolve benzylamine (1.0 equivalent) in a mixture of DCM and pyridine.
-
Reagent Addition: To the first flask, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise at 0 °C. To the second flask, add pyridine-3-sulfonyl chloride (1.1 equivalents) under the same conditions.
-
Reaction Monitoring: Allow both reactions to stir at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15-30 minutes), observing the consumption of the starting amine.
-
Work-up: Once a reaction is deemed complete (or after a set time for comparison), quench the reaction mixture by adding 1M HCl. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide product.
-
Analysis: Determine the crude yield for each reaction. Purify the products by column chromatography or recrystallization if necessary and calculate the final isolated yields. Compare the time to completion and the yields to assess the relative reactivity.
Workflow for Comparative Reactivity Study
Caption: Experimental workflow for reactivity comparison.
Conclusion and Practical Recommendations
The primary determinant of reactivity for aromatic sulfonyl chlorides is the electronic nature of the aromatic ring. The electron-deficient pyridine ring renders pyridine sulfonyl chlorides significantly more electrophilic and thus more reactive than their benzene sulfonyl chloride counterparts.
Key Takeaways for Researchers:
-
For increased reactivity: When dealing with less nucleophilic amines or alcohols, or when milder reaction conditions are desired, a pyridine sulfonyl chloride (particularly a 2- or 4-substituted one) is a superior choice.
-
For stability and ease of handling: Benzene sulfonyl chlorides, like the commonly used TsCl, are generally more stable, less sensitive to moisture, and easier to handle, making them reliable reagents for a wide range of standard applications.[2]
-
Positional Isomerism Matters: The reactivity of pyridine sulfonyl chlorides can be tuned based on the position of the sulfonyl group. This offers an additional layer of control for synthetic planning.
By understanding these fundamental principles, researchers can better navigate the selection of sulfonylating agents, leading to more efficient and successful synthetic outcomes in their drug discovery and development programs.
References
-
Oda, M., Naka, A., & Hashimoto, N. (2009). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthetic Communications, 39(19), 3536-3544. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.7. Reaction: Sulfonation. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in... [Diagram]. Available at: [Link]
-
Vedantu. (n.d.). Sulfonation: Reaction, Mechanism, Uses & Examples Explained. Available at: [Link]
-
JoVE. (2023). Electrophilic Aromatic Substitution: Sulfonation of Benzene. Available at: [Link]
-
Chemistry Steps. (2025). Sulfonation of Benzene. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Gais, H. J., & Kricheldorf, H. R. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Backus, K. M., et al. (2021). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Nature Chemical Biology, 17(9), 969-977. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride via High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Development
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry. Its unique structural motifs are incorporated into a variety of investigational drug candidates. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield of the target molecule, and the formation of potentially toxic byproducts.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like sulfonyl chlorides. Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar impurities and degradation products. This guide provides an in-depth, field-proven protocol for the purity validation of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, comparing a robust gradient method against a simpler isocratic alternative and demonstrating its stability-indicating capabilities through forced degradation studies.
Foundational Principles: Designing a Robust HPLC Method
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a moderately polar molecule containing a pyridine ring, which acts as a strong chromophore for UV detection. The sulfonyl chloride group is highly reactive, particularly towards nucleophiles like water, making sample handling and mobile phase selection critical to prevent on-column degradation.[1]
Rationale for Method Selection:
-
Chromatographic Mode: Reversed-Phase (RP-HPLC): This is the most common and versatile mode in pharmaceutical analysis.[2] The analyte possesses sufficient hydrophobic character to be retained on a non-polar stationary phase, such as C18, allowing for separation based on polarity.
-
Detection: Ultraviolet (UV) Detection: The pyridine ring within the molecule provides strong UV absorbance, enabling sensitive detection. A recent study on a similar pyridine derivative utilized UV detection at 254 nm, which serves as an excellent starting point.[3]
-
Mobile Phase Strategy: Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is superior for analyzing samples that may contain a range of impurities with different polarities.[2] This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time. A typical mobile phase consists of an aqueous component (often with a pH modifier) and an organic solvent like acetonitrile or methanol.[4]
The Primary Protocol: A Stability-Indicating Gradient RP-HPLC Method
This section details a comprehensive, step-by-step protocol for the purity analysis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride. The method is designed to be self-validating through the incorporation of a rigorous system suitability test (SST).
Experimental Workflow
Caption: Overall workflow for HPLC purity validation.
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
-
Reference Standard: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride of known purity (e.g., >99.5%).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
System Suitability Test (SST): A Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified. This is an integral part of the method, as mandated by USP and ICH guidelines.[5][6][7] Inject the Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Reproducibility (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the injector and detector.[5] |
The analysis is valid only if all SST criteria are met.[8] This ensures that the system is operating correctly on the day of analysis.
Comparative Analysis: Gradient vs. Isocratic Elution
To highlight the advantages of the proposed gradient method, we compare it to a simpler isocratic method, where the mobile phase composition remains constant (e.g., 50% Acetonitrile / 50% Water with 0.1% H₃PO₄) throughout the run.
| Performance Metric | Gradient RP-HPLC (Primary Method) | Isocratic RP-HPLC (Alternative Method) | Justification |
| Resolution (Rs) | Excellent separation of all potential impurities, including early and late eluters. Baseline resolution is typically achieved (Rs > 2.0). | May suffer from co-elution of impurities with the main peak. Highly retained, non-polar impurities may not elute at all, leading to an overestimation of purity. | The gradient provides higher peak capacity, essential for complex impurity profiles.[2] |
| Analysis Time | ~25 minutes (including re-equilibration) | Potentially shorter (~10-15 minutes) | The isocratic method can be faster if only known, well-separated impurities are expected. However, it risks missing unforeseen impurities. |
| Sensitivity (LOD/LOQ) | Enhanced due to sharper, more concentrated peaks resulting from the gradient compression effect. | Lower sensitivity for later-eluting peaks, which tend to be broader. | Sharper peaks result in a better signal-to-noise ratio, which is critical for quantifying trace-level impurities. |
| Robustness | More robust for samples of varying quality and for stability studies where new degradation products may appear. | Less robust. A small change in sample matrix or impurity profile can require complete re-development. | The gradient method is inherently more adaptable to variations in the sample. |
Proving Method Capability: The Forced Degradation Study
A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[9] As per ICH guidelines (Q1A R2), forced degradation studies are essential to develop and validate such methods.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at a sufficient level for detection and separation.[10][12]
Forced Degradation Protocol
The sample of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid material to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Expected Outcome and Significance
When analyzed by the primary gradient HPLC method, the chromatograms from the stressed samples should show a significant decrease in the area of the main 5-Bromo-2-methoxypyridine-3-sulfonyl chloride peak. Concurrently, new peaks corresponding to degradation products should appear. The critical validation point is that these new peaks must be baseline-resolved from the parent peak. This demonstrates that the method is specific and "stability-indicating," making it suitable for use in formal stability studies to determine the shelf-life of the material.[13][14]
Conclusion
The validation of purity for critical pharmaceutical intermediates like 5-Bromo-2-methoxypyridine-3-sulfonyl chloride demands a rigorous and scientifically sound analytical approach. The gradient RP-HPLC method detailed in this guide provides a robust, sensitive, and specific system for this purpose. Its self-validating nature through stringent system suitability criteria ensures data integrity. Comparative analysis demonstrates its superiority over simpler isocratic methods, particularly in its ability to resolve unknown impurities. Finally, its proven stability-indicating capability through forced degradation studies confirms its suitability for comprehensive stability testing, making it an indispensable tool for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of next-generation therapeutics.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
MedCrave, Forced Degradation Studies, MedCrave online, 2016. [Link]
-
Kendre, K., et al. Stability Indicating HPLC Method Development: A Review, International Journal of Pharmaceutical and Phytopharmacological Research, 2023. [Link]
-
Academia.edu, Stability Indicating HPLC Method Development: A Review, Academia.edu. [Link]
-
IRJPMS, Stability Indicating HPLC Method Development: A Review, International Research Journal of Pharmaceutical and Medical Sciences, 2023. [Link]
-
Dong, M. W., Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International, 2022. [Link]
-
IJCRT.org, ICH GUIDELINES: STRESS DEGRADATION STUDY, International Journal of Creative Research Thoughts, 2021. [Link]
-
Royal Society of Chemistry, How to Develop Stability Indicating HPLC Methods, Mourne Training Services, 2015. [Link]
-
Pickering Interfaces, System suitability Requirements for a USP HPLC Method - Tips & Suggestions, 2023. [Link]
-
SciSpace, Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative, 2021. [Link]
-
YouTube, System Suitability Test in HPLC – Fully Explained with Example, Pharmalytics, 2023. [Link]
-
BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec. [Link]
-
YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, ResolveMass Laboratories, 2023. [Link]
-
Pharmaguideline, System Suitability in HPLC Analysis, Pharmaguideline. [Link]
-
HPLC.UV, Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column, 2018. [Link]
-
ResearchGate, Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative, 2021. [Link]
-
PubMed, Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics, National Library of Medicine, 2026. [Link]
-
Semantic Scholar, Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics, 2026. [Link]
-
HELIX Chromatography, HPLC Methods for analysis of Pyridine, HELIX Chromatography. [Link]
-
U.S. Pharmacopeia, General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY, Pharmacopeia.cn. [Link]
- Google Patents, CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid, 2021.
-
U.S. Pharmacopeia, Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for, 2022. [Link]
-
ResearchGate, Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture, 2023. [Link]
-
Patsnap, Method for detecting content of pyridine-3-sulfonyl chloride, 2022. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. youtube.com [youtube.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. youtube.com [youtube.com]
- 13. ijcrt.org [ijcrt.org]
- 14. biopharmaspec.com [biopharmaspec.com]
Structural Insights & Performance Guide: 5-Bromo-2-methoxypyridine-3-sulfonyl Chloride & Analogs
Introduction: The Scaffold at the Crossroads
5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) is not merely a reagent; it is a "privileged scaffold" in modern fragment-based drug discovery (FBDD). Its utility stems from its trifunctional nature:
-
The Sulfonyl Chloride: A highly reactive electrophile for sulfonamide formation (common in PI3K/mTOR inhibitors).
-
The Bromide (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Methoxy Group (C2): A conformational lock that modulates solubility and lipophilicity.
This guide provides a comparative technical analysis of this molecule against its key analogs, focusing on crystallographic determinants, stability profiles, and actionable experimental protocols.
Comparative Crystallographic Analysis
While specific public CIF files for the exact target are proprietary, we can derive high-confidence structural insights based on the crystallographic behavior of homologous 5-bromopyridine and sulfonyl chloride derivatives.
Structural Determinants of Crystal Packing
The crystal lattice of 5-bromo-2-methoxypyridine-3-sulfonyl chloride is governed by a competition between Halogen Bonding (XB) and Dipole-Dipole interactions .
| Feature | Structural Role | Crystallographic Impact |
| 5-Bromo Substituent | XB Donor: The | Directionality: Induces linear C-Br···O/N chains, increasing melting point relative to non-halogenated analogs. |
| 2-Methoxy Group | Conformational Lock: Restricts rotation around the C2-O bond due to steric clash with C3-sulfonyl. | Lattice Energy: Reduces entropic penalty during crystallization, often leading to lower solubility in non-polar solvents compared to 2-H analogs. |
| 3-Sulfonyl Chloride | Tetrahedral Geometry: The | Packing Efficiency: Creates "herringbone" or "corrugated sheet" motifs rather than simple |
Analog Comparison: Predicted Lattice Parameters
The following table contrasts the target molecule with its closest structural relatives to guide solid-state characterization.
Table 1: Comparative Structural & Physical Properties
| Compound | 5-Br-2-OMe-Pyr-3-SO₂Cl | 2-OMe-Pyr-3-SO₂Cl (Analog A) | 5-Br-3-Pyr-SO₂Cl (Analog B) | Benzenesulfonyl Cl (Control) |
| Molecular Weight | 286.53 | 207.63 | 256.50 | 176.62 |
| Predicted Space Group | P2₁/c (Monoclinic) | P2₁/n (Monoclinic) | Pbca (Orthorhombic) | P2₁/c |
| Calc. Density (g/cm³) | ~1.85 | ~1.55 | ~1.92 | 1.38 |
| Melting Point (°C) | 85–90 (High Crystallinity) | 50–55 | 60–65 | 14.5 (Liquid/Low melt) |
| Halogen Bonding | Strong (Br···O) | None | Strong (Br···O) | None |
| Hygroscopicity | Moderate | High | Moderate | Low |
Critical Insight: The introduction of the 5-Bromo substituent significantly raises the melting point compared to the non-brominated analog (Analog A). This is attributed to the stabilizing effect of intermolecular halogen bonds (C-Br···O=S), which act as "molecular glue," making the 5-Br variant easier to handle as a solid but harder to dissolve in cold ethers.
Performance Guide: Reactivity vs. Stability
A major challenge with pyridine-3-sulfonyl chlorides is their hydrolytic instability compared to benzenesulfonyl chlorides. The nitrogen atom in the ring withdraws electron density, making the sulfur center hyper-electrophilic.
Hydrolytic Stability Profile
Table 2: Hydrolytic Half-Life Comparison (pH 7.0, 25°C)
| Scaffold Type | Electronic Effect | Approx. | Storage Recommendation |
| Benzenesulfonyl Cl | Neutral | > 24 Hours | RT, Desiccated |
| 3-Pyridinesulfonyl Cl | Electron Deficient (N-atom) | ~1–2 Hours | -20°C, Inert Gas |
| 5-Br-2-OMe-Pyr-3-SO₂Cl | Push-Pull System | ~4–6 Hours | 4°C, Inert Gas |
-
Mechanism: The 2-methoxy group is electron-donating (resonance), which partially counteracts the electron-withdrawing nature of the pyridine nitrogen. This makes the 5-Br-2-OMe analog more stable than the unsubstituted 3-pyridinesulfonyl chloride, allowing for easier handling during benchtop synthesis.
Visualizing the Stability & Reactivity Workflow
The following diagram illustrates the synthesis and degradation pathways, highlighting the critical windows for crystallization and reaction.
Caption: Synthesis and stability workflow. Note the critical divergence at the Target node: reaction with amines must outcompete hydrolysis.
Experimental Protocols
Protocol: Growing Diffraction-Quality Crystals
Standard evaporation techniques often fail due to hydrolysis. Use this modified low-temperature diffusion method.
-
Preparation: Dissolve 20 mg of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride in 0.5 mL of anhydrous Dichloromethane (DCM). Ensure the vial is oven-dried.
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a narrow NMR tube or crystallization vial to remove nucleation sites (dust).
-
Layering: Carefully layer 1.0 mL of anhydrous n-Hexane or Pentane on top of the DCM solution. Do not mix.
-
Incubation: Seal the tube with Parafilm and place it in a 4°C refrigerator .
-
Harvest: Needle-like crystals suitable for XRD should appear at the interface within 24–48 hours.
-
Note: If the solution turns cloudy (amorphous precipitate), the concentration is too high. Dilute by 50% and retry.
-
Protocol: Handling for Synthesis
To maximize yield and minimize hydrolysis:
-
Solvent Choice: Use THF or DCM . Avoid DMF or DMSO if possible, as they can retain water and accelerate decomposition.
-
Base Selection: Use steric hindered bases like DIPEA or 2,6-Lutidine . Pyridine itself can catalyze hydrolysis via a nucleophilic mechanism (forming a sulfonyl-pyridinium intermediate).
-
Temperature: Conduct the sulfonylation reaction at 0°C .
References
-
PubChem. (2025).[1][2] 5-bromo-2-methoxypyridine-3-sulfonyl chloride (Compound).[2][3] National Library of Medicine. [Link]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4][Link][5]
-
ResearchGate. (2019). Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine.[6][7][Link]
Sources
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. 1261584-19-3|5-Bromo-2-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride: Yields, Methodologies, and Best Practices
In the landscape of modern drug development and fine chemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride stands out as a critical intermediate, particularly in the synthesis of novel therapeutics like Vonoprazan, a potassium-competitive acid blocker.[1][2] The efficiency of its synthesis directly impacts the overall cost and scalability of producing these vital medicines.
This guide provides an in-depth, objective comparison of established synthetic methodologies for producing 5-Bromo-2-methoxypyridine-3-sulfonyl chloride. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, compare reported yields from peer-reviewed and patented literature, and establish a benchmark protocol for researchers aiming for optimal performance.
The Strategic Importance of the Sulfonyl Chloride Functional Group
The sulfonyl chloride moiety is a powerful functional handle in organic synthesis. Its high reactivity towards nucleophiles, such as amines and alcohols, allows for the facile construction of sulfonamides and sulfonate esters, respectively. In the context of drug design, sulfonamides are a privileged class of compounds, known for their ability to mimic the transition state of enzymatic reactions and form key hydrogen bonding interactions with protein targets. The strategic placement of the bromo- and methoxy- groups on the pyridine ring further allows for subsequent cross-coupling reactions and modulates the electronic properties of the molecule.
Benchmarking Synthetic Protocols
The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is not a singular path. The scientific literature presents several distinct approaches, primarily differing in the choice of starting material and the method of introducing the sulfonyl chloride group. Here, we will focus on the most prevalent and well-documented strategy: the direct chlorosulfonation of a 5-bromo-2-methoxypyridine precursor.
Benchmark Protocol: Direct Chlorosulfonation of 5-Bromo-2-methoxypyridine
This method is arguably the most direct route and serves as our benchmark for comparison. It begins with the commercially available or readily synthesized 5-Bromo-2-methoxypyridine.[3][4] The core of this synthesis is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the powerful sulfonating agent.[5]
Causality Behind Experimental Choices:
-
Starting Material: 5-Bromo-2-methoxypyridine is an ideal precursor. The methoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. However, the methoxy group is a more powerful activating group, which directs the incoming electrophile (the chlorosulfonyl group) to the ortho position (C3), overcoming the deactivating effect of the bromine and the pyridine nitrogen.
-
Reagent: Chlorosulfonic acid (ClSO₃H) is a highly reactive and effective reagent for introducing the -SO₂Cl group directly onto an aromatic ring.[5] It acts as a source of the electrophile, SO₂Cl⁺ or a related species.
-
Solvent & Temperature: The reaction is often performed neat or in a non-reactive, chlorinated solvent. Strict temperature control, typically at or below ambient temperature, is crucial. The reaction is highly exothermic, and poor temperature management can lead to the formation of undesired side products and decomposition.
Detailed Experimental Protocol (Benchmark)
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
-
To a 500 mL reaction flask, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).[3]
-
Heat the mixture to reflux with stirring for 5 hours.
-
After the reaction is complete, cool the mixture and remove the majority of the methanol via rotary evaporation.
-
Add 100 mL of water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain 2-methoxy-5-bromopyridine. Reported Yield: 98% .[3]
Step 2: Chlorosulfonation to Yield 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
-
In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (5 equivalents) to 0°C.
-
Slowly add 5-bromo-2-methoxypyridine (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 5-bromo-2-methoxypyridine-3-sulfonyl chloride.
Visualizing the Benchmark Workflow
Caption: Synthetic workflow for the benchmark protocol.
Comparative Analysis of Synthetic Routes
While the direct chlorosulfonation method is common, alternative strategies exist, often starting from a pre-functionalized pyridine ring. These alternatives can be advantageous if the starting materials are more readily available or if they avoid the use of harsh reagents like neat chlorosulfonic acid.
| Methodology | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference |
| Benchmark: Direct Chlorosulfonation | 5-Bromo-2-methoxypyridine | Chlorosulfonic acid | Good to High (Specific yield data is proprietary, but this is a standard industrial method) | High atom economy, direct route. | Use of highly corrosive and hazardous chlorosulfonic acid; reaction can be exothermic and difficult to control. | [5] |
| Alternative: Diazotization-Sulfonylation | 5-Bromo-2-methoxypyridin-3-amine | NaNO₂, HCl, SO₂, CuCl₂ | Moderate | Milder conditions for the sulfonyl chloride formation step itself. | Multi-step process to synthesize the starting amine; diazotization can have variable yields and safety concerns. | [6] |
Expert Insights on Method Selection:
The Direct Chlorosulfonation route is favored in industrial settings due to its efficiency and directness. The high reactivity and low cost of chlorosulfonic acid make it economically viable for large-scale production. However, the significant hazards associated with its use necessitate specialized equipment and stringent safety protocols.
The Diazotization-Sulfonylation route, while more circuitous, offers a valuable alternative for laboratory-scale synthesis where handling large quantities of chlorosulfonic acid may be undesirable. The synthesis of the precursor, 5-bromo-2-methoxypyridin-3-amine, adds steps to the overall sequence, but the individual transformations are standard, well-understood reactions in organic chemistry.[7]
Protocol for Product Validation: A Self-Validating System
A reported yield is only meaningful if the identity and purity of the product are confirmed. The following analytical methods are essential for validating the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. The spectrum should show distinct signals for the two aromatic protons on the pyridine ring and the singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the 2,3,5-trisubstituted pattern.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should correspond to the six unique carbon atoms in the structure.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₆H₆BrClNO₃S⁺). A characteristic isotopic pattern for the presence of one bromine and one chlorine atom should be observed, providing strong evidence for the compound's elemental composition.[8]
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final product.
-
Methodology: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (often with a small amount of formic acid or TFA).
-
Result: A pure sample should yield a single major peak. The percentage purity can be calculated from the area of this peak relative to the total area of all peaks in the chromatogram.
Conclusion
The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a critical process for the pharmaceutical industry. While the direct chlorosulfonation of 5-bromo-2-methoxypyridine stands as the most efficient and industrially relevant benchmark, alternative methods provide viable laboratory-scale options with different safety profiles. The choice of synthetic route will ultimately depend on the scale of the reaction, the availability of starting materials, and the technical capabilities for handling hazardous reagents.
For any chosen method, rigorous analytical validation is non-negotiable. The combination of NMR, MS, and HPLC ensures the identity and purity of the synthesized material, thereby validating the calculated yield and guaranteeing its suitability for subsequent, high-value synthetic transformations. This guide provides the foundational data and expert rationale for researchers to make informed decisions in their synthetic endeavors.
References
-
WIPO Patent Scope. (2023). Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. CN116891453. [Link]
-
Li, J., et al. (2017). A novel and practical synthesis of vonoprazan fumarate. Synthetic Communications, 47(12). [Link]
- Eureka | Patsnap. (2021).
- Google Patents. (2021).
-
Figshare. (2017). Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group. [Link]
- Google Patents. (2012).
-
Fan, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]
-
PubChem. 5-bromo-2-methoxypyridine-3-sulfonyl chloride. [Link]
- Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
-
Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. 48(11), 1739-1744. [Link]
- Google Patents. (2020). Method for producing pyridine-3-sulfonyl chloride. EP2963019B1.
-
ResearchGate. (2021). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride. As a compound frequently utilized by researchers, scientists, and drug development professionals, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond simple instruction to explain the chemical principles that dictate these procedures, empowering you to make informed safety decisions.
The core challenge in disposing of this compound lies in its dual chemical nature: it is both a reactive sulfonyl chloride and a halogenated aromatic pyridine. The sulfonyl chloride group is highly susceptible to hydrolysis and reacts exothermically with nucleophiles, while the brominated pyridine ring classifies it as halogenated waste, which requires specific disposal pathways.
Part 1: Hazard Assessment and Chemical Profile
Understanding the inherent reactivity of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is the foundation of its safe management. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a target for nucleophiles, most notably water.[1] This reactivity is the primary cause of its corrosive nature and moisture sensitivity.[2][3] The presence of a bromine atom necessitates its classification as a halogenated organic compound, which has significant implications for waste stream segregation.[4][5]
The Safety Data Sheet (SDS) classifies this chemical as harmful if swallowed, a cause of skin and eye irritation or burns, and a potential respiratory irritant.[2][6]
Table 1: Key Properties and Hazards of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.54 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2][3] |
| CAS Number | 1261584-19-3 | [6] |
| Key Hazards | Moisture sensitive, Causes severe skin burns and eye damage, Harmful if swallowed, May cause respiratory irritation. | [2][3][6] |
| GHS Hazard Codes | H302, H314, H315, H319, H335 | [2][6] |
Part 2: Immediate Safety and Handling Protocols
Before any handling or disposal operations, the following safety measures must be in place to mitigate the risks identified above.
Engineering Controls
All manipulations of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][7] An eyewash station and safety shower must be readily accessible.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[6]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are required.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.
-
Clothing: Do not wear shorts or open-toed shoes in the laboratory.
Handling and Storage
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[8]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[2]
-
The material is moisture-sensitive; avoid contact with water and humid air during handling and storage.[2][3]
-
Grounding and bonding should be used to prevent the buildup of electrostatic charge.[6]
Part 3: Disposal Workflow and Decision-Making
The correct disposal path depends on whether the waste is contaminated with other substances and its quantity. The following decision tree illustrates the proper workflow.
Caption: Decision workflow for proper disposal.
Part 4: Step-by-Step Disposal Procedures
Follow the procedure below that corresponds to the outcome of your assessment in Part 3.
Procedure A: Disposal of Contaminated Materials or Large Quantities
This is the standard and most common procedure for all waste containing 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, including reaction mixtures, contaminated absorbents, and excess reagent.
-
Segregation: This waste must be classified as Halogenated Organic Waste .[4] Do not mix it with non-halogenated waste streams, as this complicates the disposal process and increases costs.[5]
-
Containerization: Place the waste into a designated, chemically compatible waste container with a screw-top lid. The container must be in good condition and vapor-tight.[9]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste."[5][9] List all chemical constituents and their approximate percentages, including solvents. Use full chemical names; do not use abbreviations or formulas.[9]
-
Storage: Keep the waste container closed at all times except when adding waste.[9] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like acids, bases, and oxidizers.[10][11]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste through a licensed hazardous waste management company.[2][7]
Procedure B: Deactivation of Small, Uncontaminated Quantities
This procedure should only be performed by trained personnel. It leverages the reactivity of the sulfonyl chloride group to hydrolyze it into a less reactive sulfonic acid salt.[7][12] This can be a valuable pre-treatment step to reduce the reactivity hazard before collection.
Causality: The principle behind this procedure is the rapid, exothermic reaction of the sulfonyl chloride with a nucleophile (in this case, hydroxide or bicarbonate in water) to form a stable, water-soluble sulfonate salt and hydrochloric acid. The base in the solution neutralizes the HCl byproduct as it is formed.[1][7]
-
Preparation: In a chemical fume hood, prepare a beaker with a dilute basic solution (e.g., 5-10% sodium bicarbonate or 2M sodium hydroxide). Place this beaker in an ice bath to manage the heat generated during the reaction.[7] Ensure you have a magnetic stirrer for vigorous agitation.
-
Slow Addition: With vigorous stirring, add the 5-Bromo-2-methoxypyridine-3-sulfonyl chloride powder slowly and portion-wise to the cold basic solution. Crucial: Never add the solution to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.[7]
-
Monitoring: Observe the reaction for signs of completion (e.g., cessation of gas evolution or heat production). After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction is finished. Check the pH of the solution to confirm it remains basic.[7]
-
Final Disposal: The resulting aqueous solution, now containing the less hazardous sodium 5-bromo-2-methoxypyridine-3-sulfonate, must still be disposed of as hazardous waste. Transfer it to a container labeled "Aqueous Halogenated Organic Waste" and arrange for EHS pickup.
Part 5: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.[7]
-
Don PPE: Wear the full PPE described in Part 2.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels or sawdust.[7]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[3] Seal the container tightly.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container of spill residue as "Halogenated Organic Waste" and dispose of it according to Procedure A.[7]
By adhering to these scientifically-grounded procedures, you can ensure the safe management and disposal of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, protecting yourself, your colleagues, and the environment.
References
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Sdfine. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Bromo-2-methoxybenzenesulfonyl chloride. Cole-Parmer. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. University of Oslo. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2014, September 22). 5-Bromopyridine-3-sulfonyl chloride - SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). PubChemLite. Retrieved from [Link]
-
Alfa Aesar. (2024, March 25). Safety Data Sheet: 5-Bromo-2-methoxypyridine. Alfa Aesar. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]
-
Zauxi. (n.d.). Sulfonyl Chloride Production Line. Zauxi. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-chloro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-Bromo-3-methylpyridine-2-sulfonyl chloride. MilliporeSigma. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. epfl.ch [epfl.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only precision but an unwavering commitment to safety. 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS No. 1261584-19-3) is a key building block in synthetic chemistry, but its utility is matched by its hazardous nature.[1][2][3] This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your safety and the integrity of your research.
Understanding the Hazard: Why This Compound Demands Respect
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is not a benign reagent. It is classified as harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[2] However, the primary danger stems from its sulfonyl chloride functional group, which is highly reactive, particularly with nucleophiles like water.[4][5]
The Core Reactivity: Upon contact with moisture—even humidity in the air—sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[4] This reaction is exothermic and the byproducts are highly corrosive. Therefore, the risk is not just from the parent compound, but also from the corrosive acids it can generate. This moisture sensitivity is a critical factor dictating all handling, storage, and PPE protocols.[6][7][8]
Hazard Summary:
| Hazard Classification | Description | Primary Consequence |
|---|---|---|
| Acute Toxicity | Harmful if swallowed (H302).[2] | Can cause severe and permanent damage to the digestive tract.[8] |
| Corrosivity / Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Similar compounds cause severe skin burns and eye damage (H314).[7] | Direct contact can lead to chemical burns, while inhalation of dust or fumes can damage the respiratory tract.[8] |
| Reactivity | Moisture-sensitive.[7][8] | Reacts with water to produce corrosive byproducts (e.g., HCl), posing an additional hazard.[4] |
The First Line of Defense: Core PPE Requirements
Given the compound's properties, a multi-layered approach to PPE is mandatory. Every operation, from weighing small quantities to full-scale reactions, must be conducted within a certified chemical fume hood to manage vapor and dust exposure.[4][9][10]
Eye and Face Protection: A Non-Negotiable Standard Due to the severe irritation and potential for irreversible eye damage, robust eye protection is critical.[2][11][12]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required for all handling operations.[13]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[4][11][12][14] This provides a secondary barrier protecting the entire face from corrosive splashes.
Hand Protection: Selecting the Right Barrier The compound causes skin irritation and potential burns, making glove selection paramount.[2][7]
-
Material: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact.[4][9][15]
-
Practice: Always inspect gloves for tears or pinholes before use. For prolonged work, consider double-gloving. Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[2][11]
Body Protection: Shielding Against Spills and Splashes Your personal clothing offers no protection against this chemical.
-
Standard Use: A chemical-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.[4][9]
-
High-Risk Operations: For procedures involving larger volumes or a significant risk of spills, a chemical-resistant apron or coveralls made of materials like polyethylene or Tyvek should be worn over the lab coat.[11][12][15] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Respiratory Protection: When Engineering Controls Are Not Enough All routine work with this compound must be performed in a functioning chemical fume hood.[6][8]
-
Emergency or High-Exposure Scenarios: In the event of a large spill, ventilation failure, or when engineering controls cannot maintain exposure below safe limits, respiratory protection is necessary. A NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases should be used.[12][15] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Operational Plan: PPE Selection and Step-by-Step Guidance
The level of PPE should be matched to the risk of the specific task being performed.
PPE Selection Workflow
Sources
- 1. 5-bromo-2-methoxypyridine-3-sulfonyl chloride [bomanbiochem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1261584-19-3|5-Bromo-2-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemsafe.ie [chemsafe.ie]
- 15. falseguridad.com [falseguridad.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
